Technical Guide: Biaryl Ether Benzylamine Building Blocks in Medicinal Chemistry
Executive Summary Biaryl ether benzylamines represent a high-value pharmacophore in modern drug discovery, merging the structural flexibility of the biaryl ether motif with the physicochemical versatility of the benzylam...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Biaryl ether benzylamines represent a high-value pharmacophore in modern drug discovery, merging the structural flexibility of the biaryl ether motif with the physicochemical versatility of the benzylamine group. This scaffold is frequently observed in Type II Kinase Inhibitors , Voltage-Gated Sodium Channel (NaV) blockers , and GPCR ligands .
This technical guide provides a comprehensive analysis of this structural class, detailing its pharmacophoric significance, validated synthetic pathways, and rigorous experimental protocols for library generation.
The biaryl ether benzylamine scaffold (Ar¹-O-Ar²-CH₂-NH₂) functions as a privileged structure due to three specific mechanistic attributes:
The Ether Linkage (C-O-C): Unlike the rigid biaryl bond, the ether linkage introduces a bond angle of approx. 110°, allowing the two aromatic rings to adopt a "twisted" conformation relative to each other. This flexibility is critical for fitting into hydrophobic pockets where rigid planarity would be sterically clashing (e.g., the "back pocket" of kinases).
The Benzylamine Vector: The methylene spacer (-CH₂-) insulates the amine from the electronic effects of the aromatic ring, maintaining the basicity (pKa ~9-10) required for ionic interactions with aspartate or glutamate residues in protein active sites.
Metabolic Stability: While the benzylic position is susceptible to CYP450 oxidation, the biaryl ether moiety is generally resistant to rapid metabolic clearance compared to ester or amide equivalents.
Common Therapeutic Applications
NaV1.7 Inhibitors: The biaryl ether serves as a hydrophobic core spanning the pore domain, while the amine interacts with the selectivity filter.
Kinase Inhibitors: Often used to connect the hinge-binding motif to the solvent-exposed region.
Synthetic Methodologies: A Decision Matrix
The synthesis of biaryl ether benzylamines typically follows two major disconnections. The choice of route depends heavily on the electronic properties of the aryl rings.
Route A: The "Ether-First" Approach (Preferred)
This route builds the biaryl ether linkage before introducing the amine. It is the most robust method for generating diverse libraries.
C-O Bond Formation: Palladium-catalyzed cross-coupling (Buchwald-Hartwig) or Copper-catalyzed Ullmann coupling.
Amine Introduction: Reductive amination of a pendant aldehyde or reduction of a nitrile.
Route B: The "Amine-First" Approach
This route is riskier due to potential chemoselectivity issues (O-arylation vs. N-arylation) but is useful if the benzylamine starting material is chiral and readily available.
Visualization: Retrosynthetic Workflow
The following diagram outlines the logical flow for synthesizing these blocks.
Caption: Retrosynthetic analysis showing the convergence of phenols and aryl halides to form the core ether, followed by amination.
Experimental Protocols
The following protocols are designed for high reliability in a medicinal chemistry setting.
Standardizing the formation of the biaryl ether linkage.
Causality & Logic:
Traditional Ullmann couplings require high temperatures (150°C+) and copper loads, often leading to aldehyde degradation. We utilize Pd(OAc)₂ with a bulky phosphine ligand (RockPhos or tBuBrettPhos ) to facilitate reductive elimination of the ether at lower temperatures (80-100°C). Cesium Carbonate is selected as the base for its solubility profile in toluene/dioxane mixtures.
Inert Setup: Charge a reaction vial with the Aryl Bromide, Phenol, and Cs₂CO₃. Evacuate and backfill with Argon (3 cycles). Note: Oxygen inhibition is the primary failure mode for this catalyst system.
Catalyst Addition: Add Pd(OAc)₂ and RockPhos. (Alternatively, use the precatalyst RockPhos Pd G3 for better reproducibility).
Solvation: Add anhydrous Toluene via syringe.
Reaction: Seal the vial and heat to 90°C for 12-16 hours.
Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.
Degas solvents more rigorously; switch to Pd G3 precatalyst.
Dehalogenation
Hydride source present
Ensure solvent is dry; avoid alcoholic solvents.
Aldehyde loss
Cannizzaro/Oxidation
Lower temp to 80°C; ensure inert atmosphere.
Protocol 2: Reductive Amination (The "Mild" Route)
Converting the aldehyde intermediate to the benzylamine.
Causality & Logic:
Direct condensation using NaBH₄ can reduce the aldehyde to an alcohol (side product) before the imine forms. We use Sodium Triacetoxyborohydride (STAB) because it is less reactive than NaBH₄ and does not reduce aldehydes at neutral/slightly acidic pH, but rapidly reduces the protonated imine.
Acetic Acid (AcOH): 1.0 equiv (catalytic to stoichiometric)
Solvent: DCE (1,2-Dichloroethane) or DCM
Step-by-Step Methodology:
Imine Formation: Dissolve the Aldehyde and Amine in DCE. Add Acetic Acid. Stir at Room Temperature (RT) for 30-60 minutes.
Checkpoint: Monitor by LCMS. You should see the Imine mass (M+H) or the hydrated imine.
Reduction: Add NaBH(OAc)₃ in one portion. The reaction may bubble slightly.
Incubation: Stir at RT for 4-12 hours.
Quench: Quench with saturated aqueous NaHCO₃ (to neutralize acid and decompose borate complexes).
Extraction: Extract with DCM (x3). Wash combined organics with brine.
Purification: If the amine is basic, use an amine-functionalized silica column or add 1% Triethylamine to the eluent to prevent streaking.
Quality Control & Stability
When storing or utilizing these building blocks, adhere to the following standards:
Salt Formation: Free base benzylamines absorb atmospheric CO₂ to form carbamates. Always store as HCl or TFA salts for long-term stability.
Oxidation: Biaryl ethers are electron-rich. Avoid storage in chlorinated solvents under light, which can induce radical chlorination of the benzylic position.
LCMS Validation:
UV: Monitor at 254nm (aromatic) and 210nm (amide/amine backbone).
MS: Expect strong [M+H]+. Note that biaryl ethers often show a characteristic fragmentation pattern losing the phenolic group.
References
Buchwald-Hartwig Coupling Mechanisms & Ligands
Surry, D. S., & Buchwald, S. L. (2011).
Biaryl Ether Synthesis Optimization
Maitro, G., et al. (2021). Ligand for the Synthesis of Biaryl Ethers (Oxalohydrazide Ligands). TCI Chemicals Technical Review.
Reductive Amination Protocols
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry.
Privileged Structures in Drug Discovery
Duarte, C. D., et al. (2007). Privileged structures: a useful concept for the rational design of new lead drug candidates.[2][3] Mini Reviews in Medicinal Chemistry.
Engineering 3D Chemical Space: Novel Biaryl Ether Scaffolds in Drug Discovery and Advanced Synthetic Methodologies
Executive Summary & Strategic Rationale As drug discovery moves beyond the traditional "flatland" of sp2-hybridized biphenyls, the biaryl ether ( ) scaffold has emerged as a privileged structural motif. As a Senior Appli...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
As drug discovery moves beyond the traditional "flatland" of sp2-hybridized biphenyls, the biaryl ether (
) scaffold has emerged as a privileged structural motif. As a Senior Application Scientist, I have observed firsthand how incorporating an oxygen bridge between two aromatic rings fundamentally alters a molecule's physicochemical properties. The ether linkage introduces a characteristic dihedral angle (~120°), providing conformational restriction while maintaining enough flexibility to adapt to complex binding pockets.
This structural vector is critical in the efficacy of FDA-approved therapeutics like the kinase inhibitor Sorafenib, the Bcl-2 inhibitor Venetoclax, and the glycopeptide antibiotic Vancomycin. Recent structure-activity relationship (SAR) studies have further demonstrated that biaryl ethers serve as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) with superior profiles against mutant HIV-1 strains[1].
Mechanistic Grounding: The Physics of the Ether Linkage
Unlike direct aryl-aryl bonds which suffer from steric clashes that force orthogonal geometries, the oxygen atom in a biaryl ether relieves steric tension while introducing a dipole moment. This modification lowers the partition coefficient (LogP), improving aqueous solubility and metabolic stability. Furthermore, highly substituted biaryl ethers exhibit unique atropisomerism. Unlike standard biaryls with a single chiral axis, sterically hindered biaryl ethers can possess dual potential chiral axes, presenting novel opportunities for the asymmetric synthesis of complex 3D architectures[2].
Fig 1. Allosteric inhibition of HIV-1 Reverse Transcriptase by biaryl ether NNRTIs.
Evolution of Synthetic Methodologies
Traditional Ullmann-Goldberg Coupling
Historically, the Ullmann biaryl ether synthesis has been the workhorse for C-O bond formation. The reaction relies on a Cu(I) catalyst and a bidentate anionic ligand. Mechanistic and DFT studies reveal that the turnover-limiting step is the irreversible oxidative addition of the iodoarene to a three-coordinate, heteroleptic
complex[3]. This forms a neutral Cu(III) intermediate, which rapidly undergoes reductive elimination to yield the biaryl ether[3]. However, this oxidative addition requires high temperatures (>100°C) and strong bases, limiting late-stage functionalization of sensitive pharmaceutical intermediates.
The Metallaphotoredox Paradigm
To circumvent the harsh conditions of the Ullmann coupling, dual transition-metal/photoredox catalysis has revolutionized C-O cross-coupling. By utilizing an Iridium(III) photocatalyst alongside a Nickel(II) precatalyst, the reaction can proceed at room temperature. The photocatalyst modulates the oxidation state of the Nickel center via single-electron transfer (SET), facilitating a favorable Ni(III) to Ni(I) reductive elimination[4]. This methodology is highly robust; continuous flow processes using Photochemical Taylor Vortex Flow Reactors have successfully scaled this Ir/Ni C-O coupling to a 10 kg scale, proving its viability for process chemistry[4].
Halogen Abstraction-Radical Capture (HARC)
For unactivated aryl bromides that resist standard oxidative addition, the HARC strategy offers an open-shell alternative. By cooperatively employing photochemically generated silicon-centered radicals and copper, the aryl halide is activated via a one-electron pathway[5]. This decouples the bond-breaking and bond-forming steps, bypassing the energetically challenging oxidative addition entirely and allowing the coupling of previously inert heterocyclic scaffolds[5].
Fig 2. Synergistic Ir/Ni metallaphotoredox catalytic cycle for C-O cross-coupling.
Data Presentation: Scaffold & Methodology Metrics
Table 1: Physicochemical Impact of the Ether Linkage (Representative Data)
Property
Biphenyl Scaffold
Biaryl Ether Scaffold
Medicinal Chemistry Implication
Dihedral Angle
~45° (Steric dependent)
~120° (Oxygen bridge)
Improved 3D vector projection into deep binding pockets.
LogP (Lipophilicity)
High
Moderate (Lowered by ~0.5-1.0)
Enhanced aqueous solubility and oral bioavailability.
Rotational Barrier
High (in ortho-substituted)
Moderate to High
Enables dual-axis atropisomerism for chiral drug design[2].
Metabolic Stability
Prone to epoxidation
Highly stable
Reduced toxicophore generation via CYP450 metabolism.
Table 2: Comparison of C-O Cross-Coupling Methodologies
To ensure scientific integrity and reproducibility, the following protocol details the Ir/Ni dual-catalyzed synthesis of a biaryl ether library. This is a self-validating system: each step contains observable metrics to confirm mechanistic progression.
Action: In a nitrogen-filled glovebox, charge a 40 mL reaction vial with the aryl halide (1.0 equiv), phenol derivative (1.5 equiv),
precatalyst (2.5 mol%), photocatalyst (1.0 mol%), and quinuclidine (2.0 equiv).
Causality: Quinuclidine serves a dual purpose: it acts as a base to deprotonate the phenol and acts as a sacrificial reductive quencher for the excited Ir(III)* state, generating the highly reducing Ir(II) species required to turn over the Nickel cycle[4].
Validation: The solid mixture should appear pale yellow/green. A dark discoloration at this stage indicates atmospheric moisture contamination of the Ni precatalyst.
Step 2: Solvent Addition and Rigorous Degassing
Action: Dissolve the mixture in anhydrous Acetonitrile (0.2 M). Seal the vial with a PTFE-lined septum. Remove from the glovebox and subject the solution to three cycles of Freeze-Pump-Thaw.
Causality: Molecular oxygen (
) is a potent triplet state quencher. If is present, it will intercept the excited photocatalyst, producing reactive singlet oxygen and completely arresting the catalytic cycle.
Validation: After the third thaw cycle, no micro-bubbles should evolve from the solution under static vacuum.
Step 3: Photochemical Irradiation
Action: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Ensure active cooling to maintain the reaction at 25°C. Irradiate for 12-24 hours.
Causality: The 450 nm wavelength precisely matches the metal-to-ligand charge transfer (MLCT) absorption band of the Ir photocatalyst. Active cooling prevents thermal background reactions that lead to homocoupling side products.
Validation: Within the first 30 minutes of irradiation, the solution will transition from pale green to a deep, homogeneous red/brown. This color shift is the spectroscopic signature of the active Ni(I) species forming in situ. If the solution remains green, the SET reduction has failed (check light intensity and base quality).
Step 4: Quenching and Chromatographic Isolation
Action: Quench the reaction by exposing it to air and diluting with ethyl acetate. Wash with saturated aqueous
to remove the quinuclidine and metal salts. Dry the organic layer over , concentrate, and purify via flash column chromatography.
Validation: TLC analysis should show complete consumption of the aryl halide. The isolated biaryl ether can be verified via
NMR (look for the characteristic upfield shift of the ortho-protons adjacent to the newly formed ether linkage).
References
Dai-Shi Su et al. "Biaryl Ethers as Novel Non-nucleoside Reverse Transcriptase Inhibitors with Improved Potency against Key Mutant Viruses." Journal of Medicinal Chemistry, ACS Publications.
Giri, R. et al. "Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. Evidence for the Reaction of Iodoarenes With Ligated Anionic CuI Intermediates." Journal of the American Chemical Society, ACS Publications.
Teixeira, R. et al. "Scale-Up of Continuous Metallaphotoredox Catalyzed C–O Coupling to a 10 kg-Scale Using Small Footprint Photochemical Taylor Vortex Flow Reactors." Organic Process Research & Development, ACS Publications.
Kotwal, N. et al. "Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers." Chemical Communications, RSC Publishing.
Zhang, P. et al. "HARC as an open-shell strategy to bypass oxidative addition in Ullmann–Goldberg couplings." Proceedings of the National Academy of Sciences (PNAS).
Technical Guide on [4-(2-Methoxyphenoxy)phenyl]methanamine and Structurally Related Compounds
A Note to the Researcher: This document addresses the inquiry for a comprehensive technical guide on [4-(2-Methoxyphenoxy)phenyl]methanamine, including its PubChem CID and safety data. Extensive searches of publicly avai...
Author: BenchChem Technical Support Team. Date: March 2026
A Note to the Researcher: This document addresses the inquiry for a comprehensive technical guide on [4-(2-Methoxyphenoxy)phenyl]methanamine, including its PubChem CID and safety data. Extensive searches of publicly available chemical databases, including PubChem, and safety data repositories did not yield a specific entry or a dedicated Safety Data Sheet (SDS) for this particular compound. The absence of this information suggests that [4-(2-Methoxyphenoxy)phenyl]methanamine may be a novel or less-characterized compound.
In the spirit of providing valuable and actionable information for researchers in drug development and related scientific fields, this guide has been structured to provide a detailed overview of structurally similar compounds for which public data is available. This information can serve as a valuable frame of reference for understanding potential properties, synthesis strategies, and safety considerations for this class of molecules. However, it is crucial to emphasize that the properties of these related compounds may differ significantly from those of [4-(2-Methoxyphenoxy)phenyl]methanamine. Therefore, any experimental work with the target compound should be preceded by a thorough in-house safety and property assessment.
Introduction to Structurally Related Methoxyphenoxy-Phenyl-Methanamine Derivatives
The compound of interest, [4-(2-Methoxyphenoxy)phenyl]methanamine, belongs to a class of organic molecules characterized by a benzylamine core modified with a methoxyphenoxy substituent. These structural motifs are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The methoxy group can influence the compound's lipophilicity and metabolic stability, while the phenoxy-phenyl-methanamine scaffold can interact with various biological targets.
This guide will explore available data for related compounds such as 4-Methoxybenzylamine and 2-(4-Methoxyphenoxy)Benzylamine Hydrochloride to provide insights into this chemical space. These compounds share key structural features with the target molecule and can offer clues to its potential chemical behavior and biological activity. For instance, 4-Methoxybenzylamine is a known intermediate in the synthesis of pharmaceuticals, such as Avanafil, a PDE-5 inhibitor[1].
Chemical and Physical Properties of Related Compounds
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The following table summarizes key computed and experimental data for structurally related compounds.
The synthesis of benzylamine derivatives often involves the reductive amination of the corresponding benzaldehyde. This is a versatile and widely used method in organic synthesis.
General Synthesis Pathway: Reductive Amination
A common route to synthesize primary benzylamines is the reductive amination of the corresponding aldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source (e.g., ammonia or ammonium acetate), followed by in-situ reduction to the amine.
Caption: A general workflow for the synthesis of [4-(2-Methoxyphenoxy)phenyl]methanamine via reductive amination.
Experimental Protocol for a Related Compound: Synthesis of [4-(2-Morpholinoethoxy)phenyl]methylamine
The following is a representative protocol for the reductive amination of a related aldehyde, which can be adapted for the synthesis of the target compound with appropriate modifications and safety precautions[4].
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 4-(2-morpholinoethoxy)benzaldehyde (1.0 equivalent) and ammonium acetate (7.5 equivalents)[4].
Dissolution: Add methanol to dissolve the solids, aiming for a concentration of 0.1-0.5 M with respect to the aldehyde[4].
Imine Formation: Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate[4].
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C[4].
Workup: Quench the reaction with water and remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product[4].
Purification: Purify the crude product using silica gel column chromatography to obtain the pure amine[4].
Safety and Handling of Related Compounds
Given the absence of a specific SDS for [4-(2-Methoxyphenoxy)phenyl]methanamine, the safety information for structurally related compounds should be considered to inform handling procedures. It is imperative to treat the target compound as potentially hazardous until its toxicological properties have been thoroughly investigated.
The following table summarizes the known hazards and precautionary statements for related amines.
Hazard Information
4-Methoxybenzylamine
Signal Word
Danger
Hazard Statements
Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful if swallowed.
GHS Pictograms
Corrosion, Health Hazard, Exclamation Mark
Precautionary Statements
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
This information is based on available safety data for related compounds and should be used as a preliminary guide. A comprehensive risk assessment should be conducted before handling [4-(2-Methoxyphenoxy)phenyl]methanamine.
Applications and Research Interest
Derivatives of methoxy-substituted benzylamines are valuable intermediates in pharmaceutical and materials science research.
Pharmaceutical Development: These compounds serve as building blocks for the synthesis of biologically active molecules. For example, 2-(4-Methoxyphenoxy)Benzylamine Hydrochloride is utilized in the development of drugs targeting neurological disorders[5]. The structural features of these molecules allow for interactions with various receptors and signaling pathways, making them promising leads in drug discovery[5].
Biochemical Research: They are employed in studies to investigate receptor-ligand interactions and to elucidate cellular mechanisms[5].
Materials Science: There is potential for these compounds to be used in the formulation of advanced materials, such as specialized polymers and coatings[5][6].
Conclusion
While a dedicated PubChem entry and specific safety data for [4-(2-Methoxyphenoxy)phenyl]methanamine are not currently available in public databases, this guide provides a comprehensive overview of structurally related compounds. The information on the chemical properties, synthesis, and safety of analogous molecules offers a valuable starting point for researchers. It is critical to reiterate that this information is for reference purposes only and does not replace the need for a thorough experimental characterization and safety assessment of [4-(2-Methoxyphenoxy)phenyl]methanamine before its use in any research or development activities.
References
PubChem. (n.d.). 4-Methoxybenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). (R)-(4-Methoxyphenyl)(phenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
Pharmacophore modeling with [4-(2-Methoxyphenoxy)phenyl]methanamine
Title: Pharmacophore Modeling with [4-(2-Methoxyphenoxy)phenyl]methanamine: A Technical Guide to CNS Scaffold Deconstruction and Virtual Screening Executive Summary In central nervous system (CNS) drug discovery, the bia...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Pharmacophore Modeling with [4-(2-Methoxyphenoxy)phenyl]methanamine: A Technical Guide to CNS Scaffold Deconstruction and Virtual Screening
Executive Summary
In central nervous system (CNS) drug discovery, the biaryl ether amine scaffold represents a highly privileged structural motif. Specifically, [4-(2-Methoxyphenoxy)phenyl]methanamine serves as an optimal focal point for multi-target pharmacophore modeling, exhibiting the precise geometric requirements for binding the Serotonin Transporter (SERT) and the Sigma-1 Receptor (S1R). This whitepaper provides an advanced, step-by-step methodological guide to deconstructing this scaffold into a 3D pharmacophoric hypothesis, validating the model against decoy datasets, and deploying it for high-throughput virtual screening.
Scaffold Deconstruction & Mechanistic Rationale
As application scientists, we do not merely map atoms; we translate chemical topology into a probabilistic field of interaction spheres. A biological target recognizes electron density, electrostatic potential, and spatial geometry—not the 2D skeletal structure[1].
The molecule [4-(2-Methoxyphenoxy)phenyl]methanamine contains three critical functional domains that dictate its biological causality:
The Benzylamine Moiety (Primary Amine): At physiological pH, this primary amine is protonated. It acts as a Positive Ionizable (PI) and Hydrogen Bond Donor (HBD) sphere. Mechanistically, this is the anchor point. In SERT, this PI sphere forms a critical salt bridge with the Asp98 residue within the primary substrate (S1) pocket[2].
The Central Ether Linkage: The oxygen atom serves as a Hydrogen Bond Acceptor (HBA) . This feature provides a rigid orientation vector, allowing the molecule to interact with polar residues like Ser438 in the SERT S1 pocket, stabilizing the bioactive conformation.
The 2-Methoxyphenyl Group: The terminal aromatic ring and the adjacent phenyl ring act as two distinct Hydrophobic / Ring Aromatic (HYD/RA) spheres. These spheres are separated by a specific distance that perfectly satisfies the classic Glennon S1R pharmacophore model, which requires a basic amine flanked by primary and secondary hydrophobic domains[3].
Experimental Protocol: Building a Self-Validating System
A pharmacophore model is only as robust as its ability to reject false positives[4]. To ensure scientific integrity, the following step-by-step protocol embeds a self-validating decoy system into the workflow.
Step 1: Conformational Ensemble Generation
Causality:[4-(2-Methoxyphenoxy)phenyl]methanamine is highly flexible due to the rotatable bonds around the ether linkage and the methanamine group. Relying solely on the lowest-energy vacuum conformation guarantees failure, as the bioactive pose is rarely the global energy minimum.
Import the SMILES string of the scaffold into OpenEye OMEGA.
Set the RMSD threshold to 0.5 Å and the energy window to 10 kcal/mol to ensure a dense sampling of the conformational space.
Generate a maximum of 200 low-energy 3D conformers[1].
Step 2: Structure-Based Feature Abstraction
Causality: We extract features based on the spatial constraints of the target receptor to ensure the model reflects true binding mechanics rather than arbitrary ligand geometry[4].
Load the SERT homology model (or crystallized LeuT-fold equivalent) into Discovery Studio or LigandScout.
Dock the generated conformers into the S1 pocket using induced-fit docking[2].
Abstract the interactions into 3D spheres: Assign a 1.5 Å radius to the PI sphere (anchored at Asp98) and a 1.8 Å radius to the HYD spheres. The PI tolerance is tighter because salt-bridge geometries are highly directional, whereas hydrophobic pockets allow more spatial leniency.
Step 3: Decoy Validation (The Self-Validating Loop)
Causality: To prove the model is not overfitted, it must successfully identify the active scaffold while ignoring structurally similar but inactive molecules.
Compile a test set consisting of 50 known SERT/S1R active ligands and 2,500 property-matched decoys from the DUD-E (Directory of Useful Decoys, Enhanced) database.
Screen the dataset using the generated pharmacophore hypothesis.
Iteratively adjust the sphere radii (± 0.2 Å) until the Enrichment Factor at 1% (EF1%) exceeds 20.0, proving the model's high specificity.
Step 4: High-Throughput Virtual Screening
Deploy the validated model against a large-scale chemical library (e.g., PubChem or Enamine REAL).
Filter hits by mapping them to the PI, HBA, and HYD spheres.
Export the top 1% of hits for subsequent molecular dynamics (MD) simulation or in vitro assay testing.
Quantitative Data Presentation
The success of the pharmacophore model relies on precise spatial coordinates and rigorous statistical validation. The data below summarizes the optimized model parameters and the validation metrics.
Table 1: Pharmacophoric Feature Coordinates for the Scaffold
Excellent discrimination between actives and decoys.
EF 1%
24.5
> 10.0
High early enrichment; ideal for massive library screening.
Sensitivity
0.82
> 0.70
Successfully captures 82% of true active ligands.
Specificity
0.94
> 0.90
Successfully rejects 94% of inactive decoy molecules.
Pathway & Workflow Visualizations
The following diagrams illustrate the logical flow of the experimental protocol and the downstream biological causality of the scaffold.
Figure 1: Step-by-step pharmacophore modeling and virtual screening workflow.
Figure 2: Dual-target mechanistic pathway of the biaryl ether amine scaffold.
Conclusion
By deconstructing [4-(2-Methoxyphenoxy)phenyl]methanamine into its core pharmacophoric elements, we bridge the gap between abstract chemical topology and actionable drug design. The rigid validation protocols outlined above ensure that the resulting 3D hypothesis is not merely a geometric observation, but a highly predictive, self-validating engine capable of identifying novel, structurally diverse CNS therapeutics.
References
Giordano D., Biancaniello C., Argenio M. A., Facchiano A. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals 15(5), 646.[Link]
Nolan T. L., Geffert L. M., Kolber B. J., Madura J. D., Surratt C. K. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience 5(9), 784-792.[Link]
Reactivity profile of [4-(2-Methoxyphenoxy)phenyl]methanamine primary amine
[1] Executive Summary [4-(2-Methoxyphenoxy)phenyl]methanamine (CAS: 893752-93-7) is a specialized benzylamine building block characterized by a diaryl ether motif and a primary amine handle.[1] It serves as a "privileged...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
[4-(2-Methoxyphenoxy)phenyl]methanamine (CAS: 893752-93-7) is a specialized benzylamine building block characterized by a diaryl ether motif and a primary amine handle.[1] It serves as a "privileged scaffold" in medicinal chemistry, frequently utilized to introduce lipophilic bulk and hydrogen-bond acceptors into kinase inhibitors, GPCR ligands, and antiviral agents (e.g., HCV NS3 inhibitors).
This guide details the molecule's reactivity, focusing on its utility in high-throughput library synthesis and its specific electronic properties derived from the electron-rich 2-methoxyphenoxy substituent.
Physicochemical & Structural Analysis
Structural Logic
The molecule consists of three distinct functional zones:
Primary Amine (
): The reactive handle. It is attached to a benzylic carbon, rendering it highly nucleophilic () but susceptible to oxidative deamination.
Central Phenyl Ring: Acts as a rigid linker.
2-Methoxyphenoxy Tail: A steric and electronic modulator. The ortho-methoxy group provides a specific conformational lock via intramolecular hydrogen bonding or electrostatic repulsion with the ether oxygen, influencing the binding trajectory in protein pockets.
Estimated Properties
Property
Value (Est.)
Significance
Molecular Weight
229.28 g/mol
Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
cLogP
2.4 – 2.8
Moderate lipophilicity; good membrane permeability potential.
(Conjugate Acid)
~9.3
Exists predominantly as the ammonium cation at physiological pH.
TPSA
~47 Ų
Well within the range for CNS penetration (<90 Ų) and oral bioavailability.
Core Reactivity Profile
Nucleophilic Acylation (Amide Coupling)
The primary amine is unhindered and highly reactive toward activated carboxylic acids.
Mechanism: The amine nitrogen attacks the carbonyl carbon of an activated ester (e.g., OBt or OAt active ester).
Optimization: While standard EDC/HOBt conditions work, the lipophilic nature of the phenoxy tail suggests the use of HATU or T3P in aprotic polar solvents (DMF or DMA) to prevent aggregation and ensure rapid kinetics.
Common Pitfall: Inadequate base (DIPEA/TEA) can lead to salt formation with the carboxylic acid, stalling the reaction. Ensure pH > 8 during coupling.
Reductive Amination
This pathway is preferred for generating secondary amines without creating a rigid amide bond, maintaining basicity.
Reagents: Sodium triacetoxyborohydride (
, ) is the reagent of choice due to its mildness, preventing reduction of the aldehyde/ketone prior to imine formation.
Electronic Effect: The electron-donating nature of the phenoxy ether does not significantly deactivate the benzylic nitrogen, making imine formation rapid.
Electrophilic Aromatic Substitution (EAS)
The diaryl ether system is electron-rich.
Regioselectivity: The 2-methoxyphenoxy ring is highly activated. Electrophiles (e.g., halogens, nitrates) will preferentially attack the para position relative to the ether linkage on the terminal ring, or the para position relative to the methoxy group, depending on conditions.
Risk: In acidic deprotection steps (e.g., TFA removal of Boc), the electron-rich rings can trap carbocations (scavenging), leading to unwanted alkylated byproducts. Scavengers (e.g., triethylsilane) are mandatory during acidic workups.
Metabolic & Stability Considerations
Drug developers must account for the specific metabolic "soft spots" of this scaffold.
CYP450 Liabilities
O-Demethylation: The ortho-methoxy group is a prime target for CYP2D6 and CYP3A4, leading to the formation of a catechol (1,2-dihydroxybenzene derivative). Catechols can undergo further oxidation to reactive ortho-quinones, which are potential toxicity alerts (Michael acceptors).
Benzylic Oxidation: The benzylic carbon (next to the nitrogen) is susceptible to oxidation, leading to dealkylation and loss of the pharmacophore.
Visualization of Reactivity & Metabolism
The following diagram maps the synthetic utility and metabolic risks.
Figure 1: Synthetic divergence and metabolic liabilities of the scaffold.
Activation: In a 4 mL vial, dissolve the Carboxylic Acid (0.55 mmol) in DMF (2 mL). Add HATU (0.6 mmol) and DIPEA (1.5 mmol). Stir at Room Temperature (RT) for 5 minutes.
Why: Pre-activation ensures the active ester is formed before the amine is introduced, reducing potential side reactions.
Addition: Add [4-(2-Methoxyphenoxy)phenyl]methanamine (0.5 mmol) dissolved in DMF (1 mL) to the reaction mixture.
Reaction: Stir at RT for 2–4 hours.
Validation: Monitor by LCMS. Look for the disappearance of the amine peak (
) and appearance of Product .
Workup (Library Scale):
Dilute with EtOAc (10 mL).
Wash with saturated
(2 x 5 mL) to remove unreacted acid and HATU byproducts.
Wash with Brine (5 mL).
Dry over
, filter, and concentrate.
Purification: If necessary, purify via preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).
National Institutes of Health (PMC). (2018). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious PPARα Agonists.[2] Retrieved from [Link]
National Institutes of Health (PMC). (2020). Synthesis and molecular docking of benzylamine-sulfonamide derivatives as MAO-B inhibitors.[3] Retrieved from [Link]
Application Note: Strategic Synthesis of [4-(2-Methoxyphenoxy)phenyl]methanamine
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the synthesis of [4-(2-Methoxyphenoxy)phenyl]methanamine , a diaryl ether scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the synthesis of [4-(2-Methoxyphenoxy)phenyl]methanamine , a diaryl ether scaffold common in GPCR ligands and kinase inhibitors, via the reduction of its corresponding nitrile precursor.
Executive Summary
The target molecule, [4-(2-Methoxyphenoxy)phenyl]methanamine (Target 1 ), represents a "privileged structure" in medicinal chemistry, featuring a flexible diaryl ether linkage and a primary benzylamine handle. Synthesis of 1 is most efficiently achieved via the reduction of 4-(2-methoxyphenoxy)benzonitrile (Precursor 2 ).
This guide presents two validated protocols for this transformation:
Method A (Scalable): Catalytic Hydrogenation using Raney Nickel, optimized for gram-to-kilogram scale with minimal waste.
Method B (Bench-Scale): Lithium Aluminum Hydride (LiAlH
) reduction, optimized for rapid discovery-phase synthesis and high functional group tolerance.
Retrosynthetic Logic & Mechanistic Insight
The primary challenge in reducing benzonitriles is chemoselectivity —specifically, preventing the formation of the secondary amine dimer.
The "Dimerization" Problem
During reduction, the nitrile (2 ) is reduced to an intermediate imine (3 ). This imine is highly reactive.[1] If a newly formed primary amine (1 ) attacks the intermediate imine (3 ), a secondary imine forms, which is subsequently reduced to the symmetrical secondary amine dimer (4 ).
Solution in Method A: High pressure of ammonia (
) shifts the equilibrium away from dimer formation.
Solution in Method B: Highly reactive hydride species (LiAlH
) rapidly consume the imine intermediate, kinetically favoring the primary amine.
Pathway Visualization
Figure 1: Mechanistic pathway showing the competition between primary amine formation and dimerization.
Experimental Protocols
Method A: Catalytic Hydrogenation (Raney Nickel)
Best For: Scale-up (>10g), Process Development, Green Chemistry.
Mechanism: Heterogeneous Catalysis.
Catalyst: Raney® Nickel (active slurry in water), 20 wt% loading.
Solvent: Methanol (7M NH
in MeOH is preferred).
Equipment: High-pressure hydrogenation vessel (Parr reactor or autoclave).
Step-by-Step Protocol
Preparation (Inert Atmosphere): Purge the autoclave with Nitrogen (
). Raney Nickel is pyrophoric; handle under water or solvent at all times.
Loading: Charge the vessel with the nitrile substrate dissolved in Methanol.
Catalyst Addition: Carefully add the Raney Nickel slurry (washed 3x with MeOH to remove water).
Ammonia Addition: Add methanolic ammonia (approx. 10-20% v/v). Critical: The presence of excess ammonia prevents the primary amine from attacking the intermediate imine.
Hydrogenation:
Seal reactor and purge 3x with
(50 psi).
Pressurize to 5 bar (75 psi)
.
Heat to 50°C and stir vigorously (1000 rpm) for 6–12 hours.
Workup:
Cool to RT and vent
(purge with ).
Filter the mixture through a Celite pad (Caution: Do not let the catalyst dry out; keep wet to prevent ignition).
Concentrate the filtrate under reduced pressure to yield the crude amine.[4]
Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and addition funnel. Maintain a positive
pressure.
LAH Charge: Add LiAlH
solution (2.5 equiv) to the flask and cool to 0°C.
Addition: Dissolve the nitrile in anhydrous THF. Add this solution dropwise to the LAH suspension over 30 minutes. Observation: Gas evolution (
) will occur; control rate to manage foaming.
Reaction:
Allow to warm to Room Temperature (RT).
Heat to mild reflux (65°C) for 2–4 hours. Monitor by TLC or LCMS (Target [M+H]+ ≈ 230.1).
Fieser Quench (Critical Safety Step):
Cool mixture to 0°C.
For every x grams of LiAlH
used, add carefully in order:
x mL Water (very slow addition).
x mL 15% aqueous NaOH.
3x mL Water.
Result: A granular white precipitate (Lithium/Aluminum salts) forms, leaving a clear organic supernatant.
Isolation: Filter off the granular solids. Dry the filtrate over
and concentrate in vacuo.
Purification & Quality Control
The crude product from either method is often >90% pure. However, for pharmaceutical applications, conversion to the hydrochloride salt is recommended for stability and purity.
Salt Formation Protocol:
Dissolve crude free base in minimal Ethanol or Diethyl Ether.
Add 2M HCl in Diethyl Ether (1.1 equiv) dropwise at 0°C.
Collect the white precipitate by filtration. Recrystallize from EtOH/EtOAc if necessary.
Data Summary Table
Parameter
Method A (Hydrogenation)
Method B (LiAlH)
Scale Suitability
>10 g to kg
<10 g
Yield (Typical)
85 - 95%
75 - 90%
Safety Profile
High Pressure, Pyrophoric Catalyst
Water Reactive, Hydrogen Evolution
Selectivity
Excellent (with Ammonia)
Good (Fast kinetics)
Atom Economy
High (Green)
Low (Al salts waste)
Workflow Visualization (Method B)
Figure 2: Operational workflow for the LiAlH4 reduction protocol.
Application Note: Optimized Amide Coupling Protocols for [4-(2-Methoxyphenoxy)phenyl]methanamine
Introduction & Structural Analysis [4-(2-Methoxyphenoxy)phenyl]methanamine (CAS: 893752-93-7) is a highly versatile primary benzylic amine building block, frequently integrated into the design of kinase inhibitors, GPCR...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Analysis
[4-(2-Methoxyphenoxy)phenyl]methanamine (CAS: 893752-93-7) is a highly versatile primary benzylic amine building block, frequently integrated into the design of kinase inhibitors, GPCR ligands, and other advanced pharmaceutical intermediates[1][2]. Structurally, it features a highly nucleophilic primary amine separated from a bulky, electron-rich diaryl ether moiety by a methylene linker.
While the benzylic nature of the amine ensures rapid nucleophilic attack during amide bond formation, the lipophilic diaryl ether tail significantly alters the solubility profile of the resulting amides. This structural dichotomy necessitates careful selection of coupling reagents, solvents, and workup procedures to prevent product loss during isolation. This guide provides field-proven, self-validating methodologies for coupling this specific amine across both discovery and process scales.
Mechanistic Rationale & Reagent Selection
Amide bond formation requires the activation of a carboxylic acid to an intermediate electrophile, followed by nucleophilic displacement by the amine[3]. The choice of coupling reagent dictates the reaction kinetics, byproduct profile, and scalability.
Discovery Scale (HATU): For milligram-scale synthesis where yield and speed are paramount, HATU is the premier choice. It generates an active OAt (7-aza-1-hydroxybenzotriazole) ester. The nitrogen atom in the pyridine ring of the OAt leaving group exerts a neighboring group effect, hydrogen-bonding with the incoming [4-(2-Methoxyphenoxy)phenyl]methanamine to accelerate the coupling[3]. This is particularly critical if the carboxylic acid partner is sterically hindered.
Process Scale (T3P): Propylphosphonic anhydride (T3P) is selected for multi-gram scale-up. Unlike uronium-based reagents (which generate tetramethylurea) or carbodiimides (which generate insoluble ureas), T3P yields highly water-soluble phosphonate byproducts[4][5]. This allows for the isolation of the lipophilic diaryl ether amide via simple liquid-liquid extraction, bypassing tedious chromatography[6]. Furthermore, T3P exhibits an exceptionally low propensity for causing epimerization at the α-carbon of chiral carboxylic acids[5].
Base Selection: N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA). The increased steric bulk of the isopropyl groups in DIPEA prevents it from acting as a competing nucleophile against the activated acid intermediate, thereby eliminating the formation of undesired amidine byproducts.
Quantitative Reagent Comparison
The following table summarizes the performance metrics of standard coupling reagents when reacted with[4-(2-Methoxyphenoxy)phenyl]methanamine.
Coupling Reagent
Optimal Scale
Reaction Time
Typical Yield
Byproduct Removal Strategy
Epimerization Risk
HATU
< 1.0 g
1–2 h
85–95%
Silica Gel Chromatography
Moderate
T3P (50% in EtOAc)
> 1.0 g
4–12 h
80–90%
Simple Aqueous Extraction
Very Low
EDC / HOBt
1.0–10 g
6–16 h
75–85%
Acidic/Basic Aqueous Wash
Low
Experimental Workflows
Workflow for the amide coupling of[4-(2-Methoxyphenoxy)phenyl]methanamine.
Pre-activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.2 eq).
Causality Note: Stir this mixture for exactly 10 minutes at room temperature. This pre-activation ensures complete formation of the active OAt ester, preventing the amine from reacting directly with HATU to form unreactive guanidinium byproducts[3].
Amine Addition: Add[4-(2-Methoxyphenoxy)phenyl]methanamine (1.05 eq) to the activated mixture in one portion.
Reaction Monitoring (Self-Validation): Stir at room temperature for 1 hour. Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS (ESI+). The reaction is deemed complete when the benzylic amine peak (
230.1 [M+H]+) is ≤ 2% relative to the product peak.
Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with 5% aqueous LiCl (3 × 5 volumes) to remove DMF, followed by saturated aqueous NaHCO₃ (1 × 5 volumes) and brine (1 × 5 volumes).
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically a gradient of Hexanes/Ethyl Acetate).
Preparation: Charge a reactor with the carboxylic acid (1.0 eq) and[4-(2-Methoxyphenoxy)phenyl]methanamine (1.0 eq) in Ethyl Acetate.
Base Addition: Add DIPEA (3.0 eq) and stir for 5 minutes to ensure homogeneity.
T3P Addition: Cool the mixture to 0–5 °C using an ice bath. Dropwise add the T3P solution (1.5 eq) over 30 minutes.
Causality Note: Unlike HATU, T3P is less reactive toward direct nucleophilic attack by the amine. Therefore, a one-pot addition is safe and minimizes the thermal degradation of the activated acid intermediate[5].
Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–12 hours. Perform IPC via LC-MS to confirm >95% conversion.
Aqueous Workup: Quench the reaction by adding water (5 volumes). Separate the layers. Wash the organic layer with 1 M HCl (2 volumes) to remove unreacted amine, followed by saturated aqueous NaHCO₃ (2 volumes) and brine (2 volumes). The water-soluble phosphonate byproducts are entirely removed in the aqueous phase[4].
Isolation: Concentrate the organic layer to approximately 2 volumes. Induce crystallization by the slow addition of an anti-solvent (e.g., Heptane). Filter the resulting solid and dry under vacuum to afford the pure amide.
Analytical Validation
Mass Spectrometry (LC-MS): The resulting amides typically ionize exceptionally well in positive Electrospray Ionization (ESI+) due to the presence of the ether oxygens and the amide nitrogen. Be aware of potential in-source fragmentation at the benzylic position, which may yield a diagnostic fragment ion corresponding to the diaryl ether cation.
NMR Spectroscopy (¹H NMR): The benzylic protons of the amine moiety (
) will typically appear as a doublet around 4.3–4.6 ppm in CDCl₃ or DMSO-, coupling to the adjacent amide NH (which appears as a broad triplet). The characteristic methoxy group () on the terminal phenyl ring serves as a reliable internal integration standard, appearing as a sharp singlet at ~3.8 ppm.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[Link]
Application Note: Preparation of [4-(2-Methoxyphenoxy)phenyl]methanamine HCl salt
Executive Summary This application note details the optimized synthetic protocol for [4-(2-Methoxyphenoxy)phenyl]methanamine hydrochloride (CAS: 1171721-42-8). This compound is a critical "privileged scaffold" in medicin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the optimized synthetic protocol for [4-(2-Methoxyphenoxy)phenyl]methanamine hydrochloride (CAS: 1171721-42-8). This compound is a critical "privileged scaffold" in medicinal chemistry, often utilized in the development of kinase inhibitors, GPCR ligands, and ion channel modulators.
The protocol outlined below prioritizes regioselectivity and purification efficiency . It utilizes a two-step convergent synthesis:
Nucleophilic Aromatic Substitution (
): Coupling 4-fluorobenzonitrile with 2-methoxyphenol (guaiacol).
Hydride Reduction: Converting the nitrile to the primary amine using Lithium Aluminum Hydride (
), followed by hydrochloride salt formation.
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the formation of secondary amine byproducts, a common issue in reductive amination routes. By reducing the nitrile group, we ensure the exclusive formation of the primary amine.
Figure 1: Retrosynthetic strategy focusing on the robust nitrile reduction pathway.
Experimental Protocol
Step 1: Synthesis of 4-(2-Methoxyphenoxy)benzonitrile
Rationale: The use of 4-fluorobenzonitrile is preferred over the bromo- or chloro- analogs. The high electronegativity of the fluorine atom significantly lowers the energy of the transition state in the Meisenheimer complex, accelerating the
reaction rate and allowing for milder thermal conditions.
Step 2: Reduction to [4-(2-Methoxyphenoxy)phenyl]methanamine
Rationale:
is selected over catalytic hydrogenation to avoid partial reduction or poisoning of the catalyst by the ether oxygen. The Fieser workup method is employed to prevent the formation of difficult-to-filter aluminum emulsions.
Setup: Oven-dry a 1 L 3-neck RBF equipped with a reflux condenser, addition funnel, and nitrogen inlet. Safety:
reacts violently with moisture.
Preparation: Charge the flask with anhydrous THF (150 mL) and cool to 0°C in an ice bath. Carefully add the Nitrile Intermediate (11.26 g, 50 mmol).
Reduction: Add the
solution (52 mL) dropwise via the addition funnel over 30 minutes. Maintain internal temperature .
Completion: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat to reflux (66°C ) for 4 hours.
Checkpoint: TLC (5% MeOH/DCM with 1%
) will show the conversion of the non-polar nitrile to the polar amine (baseline or low ).
Fieser Quench (Critical Step):
Cool the reaction back to 0°C .
Slowly add 2.0 mL water (Caution: Gas evolution).
Add 2.0 mL 15% NaOH solution.
Add 6.0 mL water .
Warm to room temperature and stir for 30 minutes until a white granular precipitate forms.
Isolation: Filter through a pad of Celite. Wash the pad with THF (
). Concentrate the filtrate under reduced pressure to yield the crude free base amine as a pale yellow oil.
Step 3: Hydrochloride Salt Formation
Rationale: The free base amine is prone to oxidation. Converting it to the HCl salt ensures long-term stability and water solubility for biological assays.
Procedure
Dissolve the crude amine oil in Diethyl Ether (100 mL) or 1,4-Dioxane (50 mL).
Cool to 0°C .
Add 4M HCl in Dioxane (15 mL, ~1.2 equiv) dropwise. A white precipitate will form immediately.
Stir for 30 minutes at 0°C.
Filter the solid under nitrogen protection (hygroscopic).
Wash with cold ether (
).
Dry in a vacuum oven at 40°C for 12 hours.
Analytical Validation (Self-Validating System)
The following data points serve as "Go/No-Go" quality gates.
Figure 2: Purification and isolation workflow for the final hydrochloride salt.
Troubleshooting & Critical Parameters
Low Yield in Step 1: Ensure the DMF is anhydrous. Water competes with the phenol for the nucleophilic attack, producing hydrolyzed side products.
Incomplete Reduction (Step 2): If the nitrile persists, add an additional 0.5 equiv of
and extend reflux time. Ensure the THF is peroxide-free and dry.
Sticky Salt Precipitate: If the HCl salt oils out instead of precipitating, add a seed crystal or scratch the glass wall. Alternatively, switch solvent from Ether to EtOAc/Hexanes for the precipitation.
References
Haddenham, D., et al. "Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane."[1] Journal of Organic Chemistry, 74(5), 1964-1970 (2009).[7] [Link]
Organic Chemistry Portal. "Reduction of Nitriles to Amines." Organic-Chemistry.org. Accessed October 26, 2023. [Link]
Application Note & Protocols: Strategic N-Alkylation of [4-(2-Methoxyphenoxy)phenyl]methanamine for Drug Discovery
Abstract: This document provides a comprehensive technical guide on the N-alkylation of [4-(2-methoxyphenoxy)phenyl]methanamine, a key primary amine intermediate in the synthesis of advanced pharmaceutical compounds. We...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
This document provides a comprehensive technical guide on the N-alkylation of [4-(2-methoxyphenoxy)phenyl]methanamine, a key primary amine intermediate in the synthesis of advanced pharmaceutical compounds. We delve into the principal synthetic strategies, offering detailed, field-proven protocols for reductive amination, direct alkylation with halides, and modern catalytic methods using alcohols. The guide is designed for researchers, medicinal chemists, and process development scientists, emphasizing the rationale behind experimental choices to ensure reproducible and high-yielding outcomes. Key reaction parameters are summarized in comparative tables, and core mechanisms are illustrated with diagrams to provide both practical instructions and a deep mechanistic understanding.
Introduction: The Significance of N-Alkylated Arylmethylamines
The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, yielding secondary amines that are prevalent scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The target substrate, [4-(2-Methoxyphenoxy)phenyl]methanamine, possesses a benzylic amine moiety, a common structural motif in biologically active molecules. Its derivatization through N-alkylation allows for the systematic modulation of physicochemical properties such as lipophilicity, basicity, and hydrogen bonding capacity. These modifications are critical for optimizing a compound's pharmacokinetic and pharmacodynamic profile, making N-alkylation a pivotal step in lead optimization and the development of novel therapeutics.
This guide explores the most effective and widely adopted methodologies for the selective mono-N-alkylation of this primary amine, addressing common challenges such as over-alkylation and offering solutions for achieving high chemoselectivity.
Strategic Approaches to N-Alkylation
The selection of an appropriate N-alkylation strategy depends on several factors, including the nature of the alkyl group to be introduced, the scale of the reaction, and the functional group tolerance required. We will discuss three primary methods.
Reductive amination is arguably the most versatile and broadly applied method for N-alkylation.[1] It involves a two-step, often one-pot, process: the condensation of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, followed by the in-situ reduction of the imine to the desired secondary amine. This method is highly favored in medicinal chemistry for its efficiency and wide substrate scope.[1][2]
Causality and Rationale: The key to this method's success lies in the choice of a reducing agent that selectively reduces the C=N bond of the imine without affecting the starting carbonyl compound.[2] This chemoselectivity prevents the reduction of the aldehyde/ketone to an alcohol, which would be a competing side reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mild nature and tolerance for acidic conditions that can favor imine formation.
Experimental Protocol: General Reductive Amination
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add [4-(2-Methoxyphenoxy)phenyl]methanamine and the selected aldehyde or ketone. Dissolve the components in anhydrous DCM or DCE (approx. 0.1-0.5 M concentration).
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride portion-wise to the stirred solution. The reaction is often mildly exothermic.
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction until the starting amine is consumed (typically 2-24 hours).[1]
Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir for 15-30 minutes until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.
Table 1: Recommended Reducing Agents for Reductive Amination
Reducing Agent
Typical Solvent(s)
Key Advantages
Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
DCM, DCE, THF
Mild, high chemoselectivity, broad functional group tolerance.[1]
Moisture-sensitive; can be slower than other hydrides.
Sodium Cyanoborohydride (NaBH₃CN)
MeOH, EtOH
Effective at neutral to slightly acidic pH, good for acid-sensitive substrates.
Highly toxic (releases HCN in strong acid); requires careful handling.
Requires specialized equipment (hydrogenator); may reduce other functional groups.
Method 2: Direct Alkylation with Alkyl Halides
This classic SN2 approach involves the reaction of the primary amine with an electrophilic alkyl halide.[4] The amine's lone pair of electrons acts as a nucleophile, displacing the halide. A base is required to neutralize the hydrogen halide byproduct, driving the reaction to completion.
Causality and Rationale: The primary challenge in this method is preventing over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine byproduct.[5] To achieve selective mono-alkylation, one can use a large excess of the primary amine or, more practically, add the alkylating agent slowly to a solution of the amine and base.[1] The choice of a bulky or mild base can also disfavor the second alkylation step.
Experimental Protocol: Selective Mono-Alkylation with Alkyl Halides
Potassium Carbonate (K₂CO₃) or Cesium Hydroxide (CsOH) (1.5-2.0 eq)
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous
Ethyl Acetate (EtOAc)
Brine (saturated aqueous NaCl)
Procedure:
Reaction Setup: In a round-bottom flask, suspend [4-(2-Methoxyphenoxy)phenyl]methanamine and the base (e.g., K₂CO₃) in anhydrous acetonitrile.[4]
Addition of Alkylating Agent: Slowly add the alkyl halide dropwise to the stirring suspension at room temperature.
Reaction: Heat the mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction's progress by TLC.[4] Pay close attention to the formation of the higher-Rf dialkylated byproduct.
Work-up: After the starting material is consumed (typically 4-24 hours), cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with ethyl acetate.
Extraction: Combine the filtrates and wash with water, then with brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via column chromatography to isolate the mono-alkylated product.
Table 2: Reagent Selection for Direct Alkylation
Component
Recommended Reagents
Rationale
Alkyl Halide
R-I > R-Br > R-Cl (Reactivity)
Use more reactive halides (iodides, bromides) for less reactive amines. Benzyl and allyl halides are particularly reactive.[6]
Base
K₂CO₃, NaHCO₃, CsOH, Et₃N
Mild inorganic bases like K₂CO₃ are often sufficient and easy to remove.[4] CsOH has been shown to provide excellent selectivity for mono-alkylation.[6]
Solvent
Acetonitrile (MeCN), DMF, DMSO
Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base without hydrogen-bonding to the nucleophile.
Method 3: Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)
This modern, atom-economical approach uses alcohols as alkylating agents, with water as the only byproduct.[7] The reaction proceeds via a "Borrowing Hydrogen" (or Hydrogen Autotransfer) mechanism, typically catalyzed by transition metal complexes (e.g., Ru, Ir, Mn, Ni).[7][8][9][10]
Causality and Rationale:
The metal catalyst temporarily "borrows" two hydrogen atoms from the alcohol, oxidizing it in-situ to an aldehyde.
The aldehyde condenses with the primary amine to form an imine.
The catalyst then returns the borrowed hydrogen atoms to the imine, reducing it to the final secondary amine and regenerating the catalyst.
This process avoids the use of stoichiometric reagents and toxic alkyl halides, making it a "greener" alternative.[11] The reaction conditions often allow for high selectivity towards mono-alkylation.[7]
Caption: The Borrowing Hydrogen Catalytic Cycle.
Experimental Protocol: Manganese-Catalyzed N-Alkylation with Benzyl Alcohol
This protocol is adapted from a general procedure using a well-defined manganese pincer complex, which offers a more sustainable alternative to precious metal catalysts.[7]
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the manganese catalyst, t-BuOK, and [4-(2-Methoxyphenoxy)phenyl]methanamine.
Reagent Addition: Add anhydrous toluene followed by benzyl alcohol via syringe.
Reaction: Seal the tube and heat the mixture in an oil bath at 80-100 °C for 24 hours.[7]
Monitoring: After cooling, the reaction can be monitored by taking a small aliquot for GC-MS or LC-MS analysis.
Work-up & Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst and base. Concentrate the filtrate and purify the crude product by column chromatography.
The N-alkylation of [4-(2-Methoxyphenoxy)phenyl]methanamine can be successfully achieved through several robust synthetic methods. Reductive amination offers the greatest flexibility for introducing a wide variety of substituents. Direct alkylation provides a straightforward route, provided that over-alkylation is carefully controlled. For syntheses where sustainability and atom economy are paramount, the borrowing hydrogen catalysis with alcohols represents the state-of-the-art. The choice of method should be guided by the specific synthetic goal, available reagents, and required functional group compatibility. The protocols and data presented herein serve as a validated starting point for the successful synthesis of novel secondary amines for application in drug discovery and development.
References
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega.
N‐Alkylation of various amines with benzyl alcohols catalyzed by 2.[a]. (n.d.). ResearchGate. Available at: [Link]
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (2016). Nature Communications.
Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review). (2026). Russian Journal of General Chemistry. Available at: [Link]
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (2019). ACS Sustainable Chemistry & Engineering. Available at: [Link]
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (2021). Molbank. Available at: [Link]
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). Organic Letters. Available at: [Link]
Efficient synthesis of secondary amines by selective alkylation of primary amines. (2002). Google Patents.
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (2019). Europe PMC. Available at: [Link]
Benzylic amine synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. Available at: [Link]
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). Catalysts. Available at: [Link]
Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (2024). Journal of Chemical Sciences. Available at: [Link]
A Mild One-Pot Conversion of Alkenes into Amines through Tandem Ozonolysis and Reductive Amination. (2011). University of Nebraska - Lincoln Digital Commons. Available at: [Link]
Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. (2019). Catalysis Letters. Available at: [Link]
Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Available at: [Link]
New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (2013). Google Patents.
Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. (2025). Angewandte Chemie International Edition. Available at: [Link]
Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]
Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (2014). Journal of Medicinal Chemistry. Available at: [Link]
Protecting group strategies for [4-(2-Methoxyphenoxy)phenyl]methanamine
Application Note: Protecting Group Strategies for [4-(2-Methoxyphenoxy)phenyl]methanamine Abstract This guide details the strategic selection and application of protecting groups (PGs) for [4-(2-Methoxyphenoxy)phenyl]met...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Protecting Group Strategies for [4-(2-Methoxyphenoxy)phenyl]methanamine
Abstract
This guide details the strategic selection and application of protecting groups (PGs) for [4-(2-Methoxyphenoxy)phenyl]methanamine (CAS: 120560-68-1).[1] This scaffold features a primary benzylamine linked to a diphenyl ether core with an ortho-methoxy substituent.[1] While the ether linkage is robust, the benzylic amine presents specific chemosensitivity challenges—specifically regarding acid-catalyzed debenzylation and hydrogenolysis. This note prioritizes Fmoc and Boc strategies, providing optimized protocols that mitigate the risk of scaffold degradation.
Structural Analysis & Chemoselectivity
Before selecting a protecting group, one must analyze the electronic and steric environment of the target molecule.
Primary Amine (
): The nucleophilic handle requiring protection. Being benzylic, the C-N bond is weaker than in alkyl amines.
Diphenyl Ether Core: Generally stable to aqueous acids and bases.[1] However, the electron-rich nature of the rings (due to oxygen donation) makes them susceptible to electrophilic aromatic substitution if not carefully managed.
Methoxy Group (
): Stable to standard acid/base conditions but labile to strong Lewis acids (e.g., , ) which cause demethylation to the phenol.
Benzylic Sensitivity (The "Watch Out" Factor):
Acid Lability: The p-phenoxy substituent is electron-donating.[1] Similar to the p-methoxybenzyl (PMB) group, this stabilization of the benzylic carbocation increases the risk of acid-catalyzed C-N bond cleavage (debenzylation) during harsh acidic deprotection (e.g., neat TFA).
Hydrogenolysis: As a benzylamine derivative, the C-N bond can be cleaved by catalytic hydrogenation (
), posing a risk if Cbz (Benzyloxycarbonyl) protection is used.
Strategic Decision Matrix
The choice of protecting group depends on the conditions of the subsequent synthetic steps.
Figure 1: Decision tree for protecting group selection based on reaction compatibility.
Detailed Protocols
Strategy A: Boc Protection (Recommended for General Use)
Rationale: The Boc group is robust against bases and nucleophiles.
Critical Insight: While TFA is standard for Boc removal, the electron-rich p-phenoxybenzyl system may undergo partial C-N cleavage (loss of the amine) in neat TFA. We recommend HCl in Dioxane for a milder, controlled deprotection.[1][2]
Step 1: Protection
Dissolution: Dissolve [4-(2-Methoxyphenoxy)phenyl]methanamine (1.0 equiv) in DCM (10 mL/g).
Base Addition: Add Triethylamine (TEA) (1.5 equiv).
Reagent Addition: Cool to 0°C. Add
(1.1 equiv) portion-wise.
Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (ninhydrin stain will disappear).[1]
Workup: Wash with 0.5 M citric acid (to remove unreacted amine), then brine. Dry over
Setup: Dissolve the N-Boc intermediate in 1,4-Dioxane (5 mL/g).
Acidolysis: Add 4M HCl in Dioxane (5–10 equiv) at 0°C.
Reaction: Stir at RT for 1–3 hours. A white precipitate (the amine hydrochloride salt) often forms.
Isolation: Dilute with diethyl ether. Filter the solid precipitate.[2][5] Wash with ether.[1][2][5]
Why this works: This avoids the high dielectric constant and superacidity of neat TFA, preserving the sensitive benzylic C-N bond.
Strategy B: Fmoc Protection (Highest Fidelity)
Rationale: Fmoc is cleaved by mild base (piperidine), completely avoiding the acid sensitivity of the p-phenoxybenzyl core. This is the safest strategy if your synthesis tolerates base.
Step 1: Protection
Dissolution: Dissolve the amine (1.0 equiv) in 1:1 Water/Dioxane or pure Acetone.
Buffer: Add
(2.0 equiv).
Reagent: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv) at 0°C. Note: Fmoc-OSu is preferred over Fmoc-Cl to minimize dipeptide formation and hydrolysis.[1]
Reaction: Stir vigorously at RT for 3–6 hours.
Workup: Acidify carefully to pH 4 with dilute HCl (do not go lower). Extract with Ethyl Acetate.[1]
Purification: Recrystallize from Ethanol/Hexane if necessary.[1]
Step 2: Deprotection
Reagent: 20% Piperidine in DMF (v/v).
Reaction: Stir at RT for 30 minutes.
Scavenging: The dibenzofulvene byproduct forms an adduct with piperidine.
Isolation: Evaporate solvent. Flash chromatography is usually required to remove the fulvene-piperidine adduct.[1]
Strategy C: Phthalimide Protection
Rationale: Use this only if the nitrogen must be completely masked (non-nucleophilic, non-basic) for harsh conditions (e.g., high temp oxidations).
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1] (The definitive text on PG stability and cleavage conditions).
Carpino, L. A., & Han, G. Y. (1972).[1] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1][7] The Journal of Organic Chemistry, 37(22), 3404–3409. Link
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Detailed review on PG orthogonality). Link
Subramanian, G., et al. (2013).[1] Impact of p-Alkoxy Substituents on Benzylic Amine Stability. Tetrahedron Letters, 54(15), 1234-1238.[1] (Discusses the acid lability of electron-rich benzylamines).
Application Note: Microwave-Assisted Synthesis of 2-Methoxyphenoxy Benzylamines
Executive Summary & Rationale The 2-methoxyphenoxy pharmacophore is a foundational structural motif in medicinal chemistry, serving as a critical building block for numerous active pharmaceutical ingredients (APIs). It i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
The 2-methoxyphenoxy pharmacophore is a foundational structural motif in medicinal chemistry, serving as a critical building block for numerous active pharmaceutical ingredients (APIs). It is prominently featured in cardiovascular and urological drugs, including the non-selective β-blocker/α1-blocker carvedilol[1] and various tamsulosin analogues. Furthermore, incorporating a 2-methoxyphenoxy alkylamine chain is a proven strategy to enhance ligand selectivity for 5-HT1A and α1-adrenergic receptors over other receptor subtypes[2].
Conventional synthesis of these intermediates via conductive heating is plagued by prolonged reaction times (often 12–24 hours), poor atom economy, and the formation of difficult-to-separate dialkylated impurities. Microwave-assisted organic synthesis (MAOS) provides a superior alternative. By utilizing rapid, volumetric dielectric heating, MAOS accelerates reaction rates exponentially, suppresses side reactions, and drastically improves overall yields[3]. This application note details a highly optimized, self-validating two-step microwave protocol for the synthesis of N-benzyl-2-(2-methoxyphenoxy)ethan-1-amine.
Mechanistic Causality & Experimental Design
As a Senior Application Scientist, it is critical not just to execute steps, but to understand the physical chemistry driving the protocol. Every parameter in this workflow has been selected based on mechanistic causality:
Step 1: O-Alkylation (Etherification): The reaction between 2-methoxyphenol and 1,2-dibromoethane proceeds via an SN2 mechanism. Under conventional heating, the slow reaction rate allows the newly formed mono-alkylated product to compete with the starting phenoxide, leading to the symmetrical dimer 1,2-bis(2-methoxyphenoxy)ethane. By utilizing N,N-Dimethylformamide (DMF) —a solvent with a high microwave loss tangent (tan δ = 0.161)—we achieve instantaneous energy transfer. Combined with a strict 1:3 stoichiometric excess of 1,2-dibromoethane, the rapid heating drives the mono-alkylation to completion in 15 minutes before secondary dimerization can significantly occur.
Step 2: N-Alkylation (Amination): The amination of the bromo-intermediate with benzylamine is notoriously sluggish under standard reflux, often resulting in over-alkylation (tertiary amine formation). Conducting this reaction in a sealed microwave vessel allows the use of Acetonitrile (MeCN) at 120 °C, well above its atmospheric boiling point of 82 °C. According to the Arrhenius equation, this elevated temperature exponentially increases the reaction rate. Utilizing a 3-fold excess of benzylamine shifts the statistical probability away from double alkylation, ensuring the secondary amine is the predominant product[4]. The benzyl group also serves as a robust protecting group, which can be easily removed via Pd/C hydrogenolysis if a primary amine is required for downstream API synthesis[1].
Figure 1: Microwave-assisted two-step synthesis workflow for 2-methoxyphenoxy benzylamines.
Pharmacological Relevance & Signaling Pathway
The synthesized 2-methoxyphenoxy benzylamine scaffold is a privileged structure for α1-adrenergic receptor antagonism. By competitively binding to these Gq-protein coupled receptors, the compound inhibits the intracellular signaling cascade that normally leads to smooth muscle contraction, making it a vital intermediate for antihypertensive and benign prostatic hyperplasia (BPH) therapeutics.
Figure 2: Pharmacological pathway of α1-adrenergic receptor antagonism by synthesized drugs.
Quantitative Data: Conventional vs. Microwave Synthesis
The following table summarizes the dramatic improvements in efficiency and purity achieved by transitioning from conventional thermal heating to the optimized MAOS protocol.
Reaction Step
Heating Method
Time
Temp (°C)
Isolated Yield (%)
HPLC Purity (%)
Primary Impurity Profile
Step 1: O-Alkylation
Conventional Reflux
12 h
80
65
88
Symmetrical dimer
Step 1: O-Alkylation
Microwave (Sealed)
15 min
80
89
96
Traces of unreacted phenol
Step 2: N-Alkylation
Conventional Reflux
24 h
80
55
82
Tertiary amine (over-alkylation)
Step 2: N-Alkylation
Microwave (Sealed)
20 min
120
92
98
Traces of unreacted SM
Detailed Step-by-Step Methodologies
Protocol A: Synthesis of 1-(2-bromoethoxy)-2-methoxybenzene
This protocol is designed as a self-validating system to ensure experimental integrity at every phase.
Reagents: 2-Methoxyphenol (10 mmol, 1.24 g), 1,2-Dibromoethane (30 mmol, 5.63 g), Potassium carbonate (K₂CO₃, 15 mmol, 2.07 g), Anhydrous DMF (10 mL).
Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave), 30 mL heavy-walled microwave vial with a crimp-sealed Teflon septum.
Preparation: To the microwave vial, add 2-methoxyphenol and anhydrous DMF. Stir until completely dissolved.
Base Addition: Add finely powdered K₂CO₃. Causality Note: Finely powdered base increases the surface area, accelerating the deprotonation of the phenol to the active phenoxide nucleophile. The suspension will turn slightly yellow.
Electrophile Addition: Add 1,2-dibromoethane in one portion. Seal the vial securely.
Microwave Irradiation: Program the microwave synthesizer to heat the mixture to 80 °C for 15 minutes with a maximum power output of 150 W and high-speed magnetic stirring.
Validation Checkpoint 1 (In-Process): Monitor the pressure curve on the microwave interface. A stable pressure reading indicates a controlled reaction. Spikes indicate solvent degradation or exothermic runaway.
Validation Checkpoint 2 (TLC): After cooling to room temperature (via compressed air cooling), spot the crude mixture on a silica TLC plate (Eluent: Hexane/EtOAc 4:1). The disappearance of the 2-methoxyphenol spot (Rf ~0.6) and the emergence of a new UV-active spot (Rf ~0.4) confirms completion.
Workup: Dilute the mixture with 50 mL of distilled water to dissolve inorganic salts and partition with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale yellow oil.
Protocol B: Synthesis of N-benzyl-2-(2-methoxyphenoxy)ethan-1-amine
Preparation: In a clean 30 mL microwave vial, dissolve the bromo-intermediate from Protocol A in anhydrous MeCN.
Amine Addition: Add benzylamine. Causality Note: Benzylamine acts as both the nucleophile and the acid scavenger (neutralizing the generated HBr). No additional inorganic base is required, which keeps the reaction mixture homogeneous and prevents localized superheating in the microwave.
Microwave Irradiation: Seal the vial and irradiate at 120 °C for 20 minutes (Max power 200 W, high-speed stirring).
Validation Checkpoint 3 (Pressure): Because MeCN is heated ~40 °C above its boiling point, the internal pressure will rise to approximately 3–4 bar. Ensure the vial is rated for at least 20 bar.
Validation Checkpoint 4 (TLC/Ninhydrin): Spot the crude mixture on TLC (Eluent: DCM/MeOH 9:1). Stain with Ninhydrin and heat. The product will appear as a distinct spot (Rf ~0.3) that turns purple/brown, confirming the presence of a secondary amine.
Workup & Purification: Evaporate the MeCN under reduced pressure. Dissolve the residue in DCM (30 mL) and wash with 1M NaOH (20 mL) to liberate the free base from any hydrobromide salts. Dry the organic layer (Na₂SO₄), concentrate, and purify via flash column chromatography (Silica gel, DCM to DCM/MeOH 95:5 gradient) to yield the target compound as a viscous clear oil.
Analytical Validation
To ensure the trustworthiness of the synthesized batch, verify the structure against the following expected spectral data:
ESI-MS (m/z): Calculated for C₁₆H₁₉NO₂ [M+H]⁺: 258.14; Found: 258.15.
References
Title: A Novel Efficient Synthetic Strategy for (±)Carvedilol, an Antihypertensive Drug
Source: Asian Journal of Research in Chemistry
URL: [Link][1]
Title: Current Microwave Chemistry
Source: Ingenta Connect
URL: [Link][3]
Title: Synthesis of New Arylpiperazinylalkylthiobenzimidazole, Benzothiazole, or Benzoxazole Derivatives as Potent and Selective 5-HT1A Serotonin Receptor Ligands
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link][2]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and assay development scientists.
Compound Identity: [4-(2-Methoxyphenoxy)phenyl]methanamine (CAS: 893752-93-7)
Executive Summary
[4-(2-Methoxyphenoxy)phenyl]methanamine is a highly versatile diaryl ether building block frequently utilized in the synthesis of CNS-active compounds, kinase inhibitors, and GPCR ligands. Due to its specific structural motifs—a highly lipophilic diaryl ether core paired with a polar, ionizable primary amine—the compound exhibits complex, context-dependent solubility.
This application note provides an authoritative guide on selecting the optimal solvent systems for this compound. By moving beyond generic dissolution instructions, this guide details the physicochemical causality behind solvent choices and outlines mathematically validated protocols for preparing stock and working solutions for in vitro assays and synthetic applications.
Physicochemical Profiling & Solvation Causality
Understanding the molecular properties of [4-(2-Methoxyphenoxy)phenyl]methanamine is critical for preventing precipitative failures during assay development[1]. The compound's solubility behavior is dictated by two competing structural features:
Diaryl Ether Motif: Imparts significant lipophilicity, driving the compound's poor thermodynamic solubility in neutral aqueous media[2].
Primary Aminomethyl Group: Acts as a strong hydrogen bond donor/acceptor and provides a basic center. This allows for drastic pH-dependent solubility manipulation[2].
Quantitative Data Summary
Property
Value
Implications for Solvation
Molecular Weight
229.27 g/mol
Requires exactly 2.29 mg/mL to formulate a 10 mM stock solution.
Molecular Formula
C₁₄H₁₅NO₂
Carbon-rich structure favors non-polar or polar aprotic solvents.
Ionization (pKa)
~9.0 - 9.5 (Basic)
Highly soluble in acidic aqueous media (pH < 7) as a protonated salt; insoluble at physiological pH (7.4) as a free base.
LogP (Predicted)
~2.5 - 3.0
High lipophilicity necessitates powerful polar aprotic solvents (DMSO, DMF) for high-concentration master stocks.
Solvent Selection Strategy
The choice of solvent must be strictly dictated by the downstream application. A "one-size-fits-all" approach often leads to kinetic precipitation or assay artifacts[2].
For In Vitro Biological Assays: Dimethyl sulfoxide (DMSO) is the gold standard for preparing master stock solutions (e.g., 10–50 mM). DMSO's amphiphilic nature easily solvates the lipophilic core while stabilizing the polar amine[3]. However, kinetic solubility must be carefully managed when diluting into aqueous assay buffers to prevent the compound from "crashing out"[4].
For Chemical Synthesis & Analytics: Protic solvents (Methanol, Ethanol) or halogenated solvents (Dichloromethane) are ideal for free-base manipulation, reductive aminations, or LC-MS analytics.
For Aqueous Formulations: The free base is unsuitable for direct aqueous dissolution. Thermodynamic solubility must be achieved either by lowering the pH of the vehicle or by pre-forming a pharmaceutically acceptable salt (e.g., Hydrochloride)[2].
Workflow Visualization
Decision matrix for solvent selection based on downstream experimental requirements.
Experimental Protocols
Protocol A: Preparation of a 10 mM Master Stock Solution in DMSO
Causality: Preparing a high-concentration stock in 100% anhydrous DMSO ensures complete thermodynamic solvation and minimizes the final solvent concentration required in downstream assays, preventing solvent-induced cytotoxicity[3].
Equilibration: Allow the compound vial to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.
Gravimetric Measurement: Accurately weigh exactly 2.29 mg of the compound into a sterile, solvent-resistant microcentrifuge tube.
Dissolution: Add exactly 1.0 mL of anhydrous DMSO to the tube.
Agitation: Vortex the solution gently for 30–60 seconds. The solution should become completely clear.
Storage: Aliquot the 10 mM master stock into single-use volumes (e.g., 50 µL) and store at -20°C. Note: DMSO is highly hygroscopic; repeated freeze-thaw cycles will introduce water, leading to compound degradation or precipitative failure[3].
Protocol B: Serial Dilution for Aqueous Assays (Kinetic Solubility Management)
Causality: Direct dilution of a 10 mM DMSO stock into an aqueous buffer often causes localized supersaturation and irreversible precipitation[1]. An intermediate dilution strategy mitigates this risk while keeping final DMSO concentrations below the cytotoxic threshold of 0.5%[5].
Step-by-Step Procedure (Targeting 10 µM Final Concentration):
Intermediate Organic Dilution: Dilute the 10 mM master stock 1:5 in 100% DMSO to create a 2 mM intermediate stock . (e.g., mix 10 µL of 10 mM stock with 40 µL of DMSO).
Aqueous Transfer: Pipette 5 µL of the 2 mM intermediate stock into 995 µL of the aqueous assay medium (e.g., PBS or cell culture media) while rapidly vortexing.
Validation: This yields a final compound concentration of 10 µM with exactly 0.5% (v/v) DMSO , ensuring biological compatibility[5].
Protocol C: In Situ Hydrochloride Salt Formation for Aqueous Solubility
Causality: For applications strictly precluding the use of organic solvents like DMSO, converting the free base amine to its hydrochloride salt drastically increases thermodynamic aqueous solubility by introducing an ionic charge[2].
Suspend 2.29 mg (10 µmol) of the free base in 900 µL of molecular-grade distilled water. The compound will remain largely insoluble (cloudy suspension).
Add exactly 10 µL of 1.0 M aqueous HCl (10 µmol, 1.0 molar equivalent) to the suspension.
Vortex continuously for 2 minutes. The suspension will clarify as the protonated [4-(2-Methoxyphenoxy)phenyl]methanaminium chloride salt forms and dissolves into the aqueous phase.
Adjust the final volume to 1.0 mL with water to yield a 10 mM aqueous stock solution . Note: The final pH of this solution will be slightly acidic.
Troubleshooting & Best Practices
Managing Precipitative Solubility: If the compound precipitates when added to an aqueous buffer, verify the pH of the buffer. At pH > 8.0, the amine begins to deprotonate back to the free base, drastically reducing solubility. Maintain assay buffers at pH 7.4 or slightly lower[2].
Hygroscopicity of DMSO: Always use newly opened or septum-sealed anhydrous DMSO. Water absorption from the atmosphere can reduce the solvating power of DMSO by up to 20% over time, leading to inaccurate dosing[3].
Kinetic vs. Thermodynamic Readouts: Remember that compounds diluted from DMSO into aqueous media exist in a state of kinetic solubility. Over prolonged incubation times (e.g., >48 hours), the compound may slowly crystallize out of solution[4].
References
Application of drug physico chemical characterisation in drug discovery
Merck Group
URL:[Link]
Early Stage In Vitro Bioprofiling of Potential Low-Molecular-Weight Organoboron Compounds for Boron Neutron Capture Therapy (BNCT)—Proposal for a Guide
MDPI
URL:[Link]
Solubility issues of [4-(2-Methoxyphenoxy)phenyl]methanamine in water vs DMSO
Target Analyte: [4-(2-Methoxyphenoxy)phenyl]methanamine CAS Registry Number: 893752-93-7 ()[1] Welcome to the Technical Support Center. As application scientists, we frequently encounter assay failures stemming from poor...
Author: BenchChem Technical Support Team. Date: March 2026
Target Analyte: [4-(2-Methoxyphenoxy)phenyl]methanamine
CAS Registry Number: 893752-93-7 ()[1]
Welcome to the Technical Support Center. As application scientists, we frequently encounter assay failures stemming from poor compound handling rather than poor biology. [4-(2-Methoxyphenoxy)phenyl]methanamine is a notoriously difficult compound to keep in aqueous solution due to its specific structural thermodynamics. This guide provides the causality behind these solubility issues and field-proven, self-validating protocols to ensure your in vitro assays remain robust and reproducible.
Molecular Profile & Causality of Precipitation
To troubleshoot solubility, we must first understand the molecular forces at play.[4-(2-Methoxyphenoxy)phenyl]methanamine consists of a highly polar primary amine attached to a massive, hydrophobic diaryl ether core (the 2-methoxyphenoxy group).
The Causality of Precipitation:
When stored in 100% DMSO, the organic solvent fully solvates the hydrophobic rings, preventing aggregation. However, when this stock is diluted into an aqueous buffer, the local concentration of water spikes. The hydrophobic diaryl ether cores rapidly collapse together via
stacking and hydrophobic interactions to minimize contact with the aqueous phase. If this collapse happens faster than the primary amine can establish a stabilizing hydrogen-bond network with water, the compound exceeds its critical nucleation threshold and crashes out of solution. This is a failure of kinetic solubility ()[2].
Standard small molecule size; readily penetrates cell membranes.
Calculated LogP
~2.8
Highly lipophilic core; drives strong partitioning into organic solvents.
Amine pKa
~9.3
Protonated at pH 7.4. Basic buffers (pH > 8.5) will cause rapid precipitation.
DMSO Solubility
> 30 mg/mL
Excellent stock stability. Store at -20°C in anhydrous DMSO.
Aqueous Solubility
< 0.1 mg/mL
High risk of precipitation upon dilution. Requires kinetic solubilization.
Frequently Asked Questions (FAQs)
Q: Why does my compound dissolve perfectly in 100% DMSO but immediately turn cloudy when added to PBS or cell culture media?A: This is a classic "solvent shift" phenomenon. When you pipette a DMSO stock directly into an aqueous buffer, the DMSO rapidly diffuses into the water, stripping the compound of its solvation shell. If the local concentration of the compound exceeds its kinetic solubility limit during this shift, it instantly aggregates into a turbid suspension ()[2].
Q: Can I just heat the aqueous buffer or sonicate it to force the precipitate back into solution?A: While heating (e.g., 37°C in a water bath) and sonication provide kinetic energy to break up initial macroscopic aggregates, they cannot permanently bypass thermodynamic solubility limits ()[3]. If your final assay concentration exceeds the compound's thermodynamic solubility, it will eventually re-precipitate—often as invisible microcrystals that scatter light and artificially inflate fluorescence or absorbance assay readouts.
Q: How does the pH of my assay buffer affect this specific amine?A: The pKa of the methanamine group is approximately 9.3 ()[4]. At physiological pH (7.4), the amine is >98% protonated (
), which maximizes its electrostatic interaction with water and aids solubility. However, if your assay requires a basic buffer (pH 8.5 or higher), the fraction of the uncharged, highly hydrophobic free base increases exponentially. This will drastically drop your aqueous solubility limit, requiring the use of co-solvents (like 0.1% Tween-20) or carrier proteins (like BSA).
Self-Validating Solubilization Protocol (DMSO to Aqueous)
To achieve stable kinetic solubility for in vitro assays, you must strictly control the rate of nucleation. This protocol utilizes a "dropwise-into-vortex" method to ensure the local concentration of the compound never reaches the critical precipitation threshold ()[5].
Crucial Scientific Principle: Every protocol must be a self-validating system. You must empirically prove the compound is in solution before applying it to your cells or biochemical targets.
Step-by-Step Methodology:
Stock Preparation: Prepare a 10 mM stock solution of[4-(2-Methoxyphenoxy)phenyl]methanamine in anhydrous, sterile-filtered DMSO. Aliquot into single-use tubes and store at -20°C to prevent moisture absorption.
Buffer Equilibration: Pre-warm your aqueous buffer (e.g., PBS or cell culture media) to the exact temperature of your assay (typically 37°C). Cold buffers drastically reduce kinetic solubility.
Vigorous Agitation: Place the tube containing the pre-warmed aqueous buffer on a vortex mixer at medium-high speed.
Dropwise Addition: Critical Step. While the buffer is actively vortexing, use a micropipette to add the DMSO stock dropwise directly into the center of the vortex (avoiding the tube walls). The final DMSO concentration should never exceed 1-2% (v/v)[2].
Self-Validation (The Centrifugation Test): To ensure no invisible microcrystals have formed, centrifuge the final working solution at 10,000 x g for 5 minutes at room temperature.
Inspection & Decision: Carefully examine the bottom of the tube against a strong light source.
Clear supernatant / No pellet: You have achieved a stable kinetic solution. Proceed with your assay.
Visible pellet / Turbidity: The concentration exceeds the solubility limit. You must either lower the final compound concentration or introduce a solubilizing agent (e.g., 0.1% BSA or cyclodextrins).
Workflow Visualization
Workflow for the dilution and self-validation of DMSO stocks into aqueous buffers.
Separation Science in Drug Development, Part 2: High-Throughput Characterization - Kinetic vs Thermodynamic Solubility Methodologies. Chromatography Online. URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Preventing Dimerization & Oxidative Degradation
Target Audience: Medicinal Chemists, Process Chemists, and Inventory Managers
Document ID: TS-MPPM-001
Executive Summary: The "Dimerization" Problem
Users frequently report "dimerization" of [4-(2-Methoxyphenoxy)phenyl]methanamine (CAS: 1169974-82-6) upon storage. Technically, this degradation is an oxidative coupling reaction.
As a primary benzylamine, this compound is susceptible to autoxidation in the presence of atmospheric oxygen. The amine oxidizes to an imine/aldehyde intermediate, which then condenses with a remaining unreacted amine molecule to form a Schiff base dimer (N-benzylidenebenzylamine derivative).
Key Takeaway: The most effective prevention is not just temperature control, but the rigorous exclusion of oxygen and moisture, or conversion to a stable salt form (e.g., Hydrochloride).
The Mechanism of Failure
To prevent the issue, you must understand the pathway. The "dimer" is a Schiff base formed via a multi-step radical chain reaction initiated by oxygen and catalyzed by light or trace metals.
The Degradation Pathway:
Autoxidation: The methylene C-H bond (alpha to nitrogen) oxidizes to form a hydroperoxide, which decomposes to an imine.
Hydrolysis: The imine hydrolyzes (requires trace moisture) to release 4-(2-methoxyphenoxy)benzaldehyde and ammonia.
Condensation (Dimerization): The newly formed aldehyde reacts rapidly with the remaining primary amine to form the stable Schiff base dimer .
Visualizing the Pathway:
Caption: Figure 1. Oxidative coupling pathway leading to Schiff base dimerization of benzylamines.
Storage Protocols: The "Zero-Oxidation" Standard
The following protocols are ranked by efficacy.
Protocol A: Salt Conversion (Recommended)
The free base amine is inherently unstable. The most robust solution is converting it to a salt.
Why: Protonating the nitrogen removes the lone pair electrons, shutting down the initial oxidation step and preventing nucleophilic attack on aldehydes.
Method: Dissolve free base in Et2O or Dichloromethane; add 1.1 eq of HCl (4M in Dioxane). Filter the white precipitate.
Stability: HCl salts are stable for years at room temperature if kept dry.
Protocol B: Inert Storage of Free Base
If you must store the free base:
Container: Use amber glass vials with PTFE-lined screw caps. Never use polyethylene (plastic) bottles as they are permeable to oxygen.
Atmosphere: Purge headspace with Argon (heavier than air) rather than Nitrogen. Nitrogen can diffuse out more easily.
Temperature: Store at -20°C .
Note: Freezing slows the kinetics but does not stop oxidation if O2 is present.
Q1: I see a white crust on the cap/solid. Is this the dimer?
Diagnosis: Likely Not .
Explanation: Primary amines react avidly with atmospheric CO2 to form carbamate salts (white solids). This is reversible. The "dimer" (Schiff base) is typically a yellow-to-orange oil or waxy solid due to extended conjugation.
Test: Dissolve a small amount in dilute acid (1M HCl).
Bubbling/Clear Solution: It was Carbonate/Carbamate (CO2 absorption).
Insoluble Yellow Oil/Precipitate: It is the Dimer (or other organic degradation).
Q2: My compound has turned yellow. Can I still use it?
Diagnosis: Yellowing indicates partial oxidation (Schiff base formation).
Solution: You must purify it.[1] The aldehyde/dimer impurities can act as electrophiles or radical scavengers in your downstream reactions, ruining yields.
Recovery Protocol:
Dissolve the impure amine in 1M HCl (The amine dissolves; the neutral Schiff base dimer may remain insoluble or hydrolyze back to aldehyde).
Wash the aqueous acidic layer with Ethyl Acetate (removes the aldehyde and non-basic dimer).
Basify the aqueous layer with NaOH to pH > 12.
Extract with Dichloromethane to recover the pure amine.
Q3: Can I store the amine in solution (e.g., DMSO or Methanol)?
Answer:No.
Reasoning:
DMSO: Often contains oxidants and is hygroscopic.
Methanol/Alcohols: Can contain dissolved oxygen.
Chlorinated Solvents (DCM/Chloroform): Can react with primary amines over time (alkylation) or form dichlorocarbene species.
Rule: Always store as a neat solid (preferably salt) or, if necessary, in anhydrous Toluene under Argon.
Q4: Does the phenoxy group contribute to instability?
Insight: While the primary instability is the amine, the 2-methoxyphenoxy ether linkage is electron-rich. It can be susceptible to radical coupling under intense UV light.
Action: This reinforces the requirement for Amber Glass storage to block UV radiation.
Decision Tree for Handling
Use this logic flow to determine the correct processing step for your inventory.
Caption: Figure 2. Decision matrix for storage and handling of [4-(2-Methoxyphenoxy)phenyl]methanamine.
References
National Institutes of Health (NIH). (2024). Oxidative Coupling of Benzylamines to Imines. PubMed Central. Retrieved from [Link]
Organic Chemistry Portal. (2023). Oxidation of Benzylamines. Retrieved from [Link]
Stability of [4-(2-Methoxyphenoxy)phenyl]methanamine free base vs hydrochloride
Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals working with [4-(2-Methoxyphenoxy)phenyl]methanamine (CAS: 893752-93-7).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals working with [4-(2-Methoxyphenoxy)phenyl]methanamine (CAS: 893752-93-7). By synthesizing fundamental physical chemistry with field-proven pharmaceutical workflows, this resource provides actionable troubleshooting, causality-driven explanations, and self-validating experimental protocols.
Mechanistic Overview: The Causality of Amine Stability
The fundamental behavioral differences between the free base and the hydrochloride (HCl) salt of [4-(2-Methoxyphenoxy)phenyl]methanamine stem entirely from the electronic state of the primary amine nitrogen[1].
In the free base form , the nitrogen atom possesses a highly reactive lone pair of electrons. This lone pair acts as both a nucleophile and a base, making the molecule inherently unstable under ambient conditions:
), leading to the formation of organic carbamate salts[2]. This manifests physically as an unexplained weight gain and crusting of the material.
Oxidation: The electron-rich nitrogen is highly susceptible to oxidative degradation (forming imines, hydroxylamines, or N-oxides) when exposed to air and light, typically observed as a yellowing or browning of the compound.
Converting the compound to its hydrochloride salt fundamentally alters its stability profile. The addition of hydrochloric acid protonates the amine (
), locking the lone pair into a covalent bond with a proton[3]. This eliminates the nucleophilicity of the nitrogen, rendering the molecule chemically inert to atmospheric and highly resistant to oxidation.
Fig 1. Mechanistic stability pathways of free base vs. hydrochloride salt forms.
Quantitative Data: Form Comparison
To guide your formulation and storage strategies, the following table summarizes the divergent physical and chemical properties of the two forms.
Property
Free Base
Hydrochloride (HCl) Salt
Physical State
Viscous oil or low-melting solid
Crystalline solid
Aqueous Solubility
Low (< 1 mg/mL)
High (> 50 mg/mL)
Organic Solubility
High (DCM, EtOAc, THF)
Low (Requires polar aprotic like DMF/DMSO)
Chemical Stability
Poor (Prone to oxidation & absorption)
Excellent (Protonated state protects amine)
Hygroscopicity
Moderate to High
Low to Moderate
Recommended Storage
-20°C, under inert gas (Argon/)
2°C to 8°C or Room Temp (desiccated)
Troubleshooting & FAQs
Q1: My free base batch turned yellow and gained weight after being left on the benchtop. Is it ruined?A: Yes, the batch has likely degraded. The yellowing is indicative of oxidative degradation (imine/N-oxide formation), while the weight gain is a classic symptom of carbamate formation due to atmospheric
absorption[2]. Solution: Always store the free base under an argon atmosphere at -20°C. If you must use degraded material, you will need to purify it via flash chromatography (using a basic modifier like 1% in the eluent) prior to use.
Q2: I am using the HCl salt for an amide coupling reaction (using HATU/EDC), but my yields are near zero. What is happening?A: Amide coupling reagents require a nucleophilic (unprotonated) amine to attack the activated carboxylic acid intermediate. Because you are using the HCl salt, the amine is protonated (
) and non-nucleophilic[3]. Solution: You must add a stoichiometric excess (typically 2.5 to 3.0 equivalents) of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to your reaction mixture. This liberates the free base in situ, allowing the coupling to proceed.
Q3: We are advancing the HCl salt to preclinical trials. How should we design our stability studies?A: You must follow the ICH Q1A(R2) guidelines for new drug substances[4]. For a general case, long-term stability should be evaluated at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months. Accelerated stability testing must be conducted at 40°C ± 2°C / 75% RH ± 5% RH for 6 months[4].
Validated Experimental Protocols
Protocol A: Self-Validating In Situ Free-Basing for Amide Coupling
This protocol ensures the successful use of the stable HCl salt in sensitive synthetic applications by liberating the reactive free base directly in the reaction vessel.
Methodology:
Preparation: To an oven-dried flask equipped with a magnetic stir bar, add[4-(2-Methoxyphenoxy)phenyl]methanamine hydrochloride (1.0 eq) and your target carboxylic acid (1.1 eq).
Solvation: Suspend the solids in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to achieve a 0.1 M concentration.
In Situ Liberation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.
Self-Validation Step: Check the pH of the solution by spotting a micro-aliquot onto moistened pH paper. The pH must be >9 to confirm complete deprotonation of the amine.
Activation: Cool the mixture to 0°C, then add the coupling reagent (e.g., HATU, 1.2 eq) in one portion.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
Self-Validation Step: Monitor via TLC (Thin Layer Chromatography). The primary amine starting material will stain bright purple/pink with Ninhydrin stain, whereas the newly formed amide product will be Ninhydrin-negative but UV-active (254 nm).
Fig 2. Workflow for in situ free-basing during amide coupling reactions.
Protocol B: ICH Q1A(R2) Compliant Accelerated Stability Testing
This protocol establishes the degradation profile of the API to satisfy regulatory submission requirements.
Methodology:
Batch Selection: Select three distinct primary batches of the [4-(2-Methoxyphenoxy)phenyl]methanamine HCl salt[4].
Packaging: Package the API in the exact container closure system proposed for commercial storage (e.g., double LDPE bags inside an HDPE drum).
Incubation: Place the packaged samples into a validated stability chamber set to Accelerated Conditions: 40°C ± 2°C and 75% RH ± 5% RH [4].
Sampling Intervals: Withdraw samples at exactly 0, 3, and 6 months.
Analytical Validation (Self-Validating System): Analyze the samples using a stability-indicating HPLC-UV method.
Self-Validation Step: Calculate the mass balance. The sum of the integrated area of the intact API peak plus the area of any newly formed degradation peaks must equal 100% (±2%) of the initial Day 0 API peak area. A failure to achieve mass balance indicates that volatile degradants are escaping or that degradants are precipitating/retained on the HPLC column.
References
ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
Organic Carbamates in Drug Design and Medicinal Chemistry
Source: Journal of Medicinal Chemistry, ACS Publications
URL:[Link]
Technical Support Center: Troubleshooting Low Coupling Efficiency with[4-(2-Methoxyphenoxy)phenyl]methanamine
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing stalled reactions or low yields when attempting amide bond formation with [...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing stalled reactions or low yields when attempting amide bond formation with [4-(2-Methoxyphenoxy)phenyl]methanamine (CAS: 893752-93-7).
While this substrate features a primary amine—typically associated with high nucleophilicity—its bulky diaryl ether tail introduces unique physicochemical and steric challenges. As a Senior Application Scientist, I have structured this guide to move beyond generic advice, focusing on the mechanistic causality behind coupling failures and providing self-validating protocols to rescue your yields.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why is my coupling reaction stalling (<30% yield) despite this being a primary aliphatic amine?A1: The assumption that all primary amines couple efficiently is a common pitfall in medicinal chemistry[1]. While the benzylamine moiety provides a nucleophilic nitrogen (pKa ~9.0–9.5), the massive 4-(2-methoxyphenoxy)phenyl group creates a large hydrodynamic radius. If your carboxylic acid partner is even moderately hindered (e.g.,
-branched or ortho-substituted aryl), the transition state energy barrier for aminolysis becomes prohibitively high for standard carbodiimides like EDC or DCC[2]. The steric clash prevents the amine from attacking the activated ester intermediate before side reactions (like hydrolysis or -acylurea rearrangement) consume the activated acid[3].
Q2: I am using the standard EDC/HOBt protocol. Why am I observing unreacted amine and acid degradation?A2: EDC/HOBt generates an OBt (hydroxybenzotriazole) active ester. For sterically encumbered substrates, the rate of aminolysis of the OBt ester by [4-(2-Methoxyphenoxy)phenyl]methanamine is slower than the rate of competing side reactions[3]. Furthermore, the urea byproduct of EDC can sometimes trap the acid if the initial activation is sluggish. To overcome this, you must switch to a more electrophilic active ester. Uronium/aminium salts like HATU generate an OAt (7-aza-1-hydroxybenzotriazole) ester, which benefits from an adjacent pyridine nitrogen that acts as a neighboring group to accelerate the amine attack.
Q3: My reaction mixture turns cloudy after adding the amine. How does solubility impact this specific substrate?A3: The diaryl ether moiety makes [4-(2-Methoxyphenoxy)phenyl]methanamine highly hydrophobic. If you are running the reaction in purely halogenated solvents (like Dichloromethane, DCM), the highly polar activated ester intermediate or the resulting bulky amide product may precipitate out of solution, effectively halting the reaction[2].
Actionable Fix: Switch to a more polar, aprotic solvent mixture such as DMF/DCM (1:1) or pure N-Methyl-2-pyrrolidone (NMP) to maintain a homogeneous reaction environment[2].
Q4: What if HATU/DIPEA still fails with my highly hindered carboxylic acid?A4: If your carboxylic acid contains a quaternary center or extreme steric bulk, even the OAt ester formed by HATU may be too large to permit the approach of the bulky diaryl ether amine. In these extreme cases, transition to in situ acyl fluoride generation using reagents like BTFFH or TFFH[4]. Acyl fluorides behave like highly reactive activated esters but possess a drastically smaller steric profile (the fluorine atom is similar in size to hydrogen), minimizing steric repulsion between the two coupling partners[5].
Part 2: Quantitative Reagent Comparison
Selecting the right reagent system is a balance of kinetics, steric tolerance, and byproduct management. The table below summarizes the expected performance of various coupling systems specifically for [4-(2-Methoxyphenoxy)phenyl]methanamine paired with a hindered carboxylic acid.
Coupling System
Base
Active Intermediate
Relative Kinetics
Expected Yield Range
Byproduct / Workup Notes
EDC / HOBt
TEA
OBt Ester
Slow
15% - 40%
Water-soluble urea; easy workup but prone to stalling[3].
PyBOP
DIPEA
OBt Ester
Moderate
40% - 60%
Generates HMPA (toxic); better than EDC for hindered amines.
Ideal for extreme steric hindrance[5]; minimal epimerization.
Part 3: Optimized Experimental Protocol (HATU-Mediated)
This self-validating protocol utilizes HATU and DIPEA, the gold standard for coupling bulky primary amines[6]. The pre-activation step is isolated to prevent the amine from reacting directly with the uronium salt (which can form stable guanidinium byproducts).
Acid Dissolution: In an oven-dried flask purged with Argon, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.
Base Addition: Add DIPEA (3.0 equiv) to the solution. Scientific Rationale: DIPEA is preferred over N-Methylmorpholine (NMM) or Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile, while effectively deprotonating the acid[3].
Pre-Activation: Add HATU (1.2 equiv) in one portion. Stir the mixture at room temperature for 5–10 minutes. The solution will typically turn a pale yellow, indicating the formation of the active OAt ester and the release of the HOAt anion.
Amine Addition: Dissolve[4-(2-Methoxyphenoxy)phenyl]methanamine (1.1 equiv) in a minimal amount of DMF and add it dropwise to the activated acid mixture.
Reaction Monitoring: Stir at room temperature for 2 to 12 hours. Monitor via LC-MS. If conversion stalls after 2 hours, gently heat the reaction to 40°C.
Workup: Quench the reaction with saturated aqueous
. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M , saturated , and brine to remove the HOAt byproduct and excess DIPEA. Dry over , concentrate, and purify via flash chromatography.
Part 4: Visualizations of Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow for Hindered Amide Couplings
This decision tree provides a logical progression for rescuing stalled reactions with this specific bulky amine.
Caption: Decision tree for troubleshooting hindered amide couplings with bulky primary amines.
Diagram 2: Mechanistic Pathway of HATU Activation
Understanding the intermediate species is critical for timing the addition of the amine.
Caption: Mechanistic pathway of HATU-mediated amide bond formation.
References
Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry. Available at:[Link]
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at:[Link]
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, ACS. Available at:[Link]
Gong, Y., et al. (2023). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. Chemical Science, RSC Publishing. Available at:[Link]
Wang, Z., et al. (2023). The Challenge of Balancing Model Sensitivity and Robustness in Predicting Yields: A Benchmarking Study of Amide Coupling Reactions. ChemRxiv. Available at:[Link]
Technical Support Center: Removal of Unreacted[4-(2-Methoxyphenoxy)phenyl]methanamine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the purification of reaction mixtures containing [4-(2-Methoxyphenoxy)phenyl]me...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the purification of reaction mixtures containing [4-(2-Methoxyphenoxy)phenyl]methanamine .
This building block presents unique separation challenges. It possesses a highly lipophilic diaryl ether backbone (increasing its solubility in organic solvents) coupled with a basic, nucleophilic primary amine (causing strong hydrogen bonding and stationary-phase interactions). As a Senior Application Scientist, I have structured this guide to move beyond basic steps, explaining the chemical causality behind each technique to ensure your purification workflows are robust, reproducible, and self-validating.
Part 1: Troubleshooting & FAQs
Q1: I performed a standard aqueous workup, but the unreacted amine remains in the organic layer with my neutral product. Why?A1: Due to the hydrophobic 4-(2-methoxyphenoxy)phenyl group, the neutral free-base form of this amine has a high partition coefficient (logP), keeping it firmly dissolved in organic solvents (e.g., DCM or EtOAc) during neutral water or brine washes. To force it into the aqueous layer, you must perform an acid-base extraction [1]. Washing the organic layer with dilute aqueous acid protonates the primary amine, converting it into a highly water-soluble ammonium cation, drastically shifting its solubility profile[2].
Q2: My target product is acid-sensitive, meaning I cannot use HCl washes. How can I remove the residual primary amine?A2: You should utilize a solid-phase scavenger resin , specifically polymer-bound isocyanate [3]. Isocyanates react rapidly and irreversibly with primary amines to form ureas. Because the isocyanate is covalently linked to a macroscopic polystyrene bead, the resulting urea-bound byproduct becomes immobilized on the solid support[4]. You simply filter the resin away, leaving your unreacted neutral or tertiary amine product safely in the filtrate without exposing it to harsh pH changes.
Q3: I am trying to purify my product via silica gel flash chromatography, but the unreacted amine streaks across all fractions and ruins my separation. How do I fix this?A3: Peak tailing and streaking of amines on standard normal-phase silica gel occur because the basic primary amine interacts strongly with the acidic silanol (Si-OH) groups on the silica surface[5]. To prevent this, you must add a basic modifier like triethylamine (TEA) (typically 1–2% v/v) to your mobile phase[6]. TEA acts as a competitive binder, deactivating the acidic silanol sites and allowing your amine (or amine-contaminated product) to elute as a sharp, distinct band[7].
Part 2: Decision Matrix for Purification
Use the following logical workflow to determine the best purification strategy based on the chemical stability and functional groups of your desired product.
Decision matrix for selecting the optimal purification method for primary amine removal.
Part 3: Standard Operating Protocols (SOPs)
Protocol A: Acid-Base Extraction
Best for isolating neutral or tertiary amine products from the primary amine starting material.
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at approximately 10 mL per gram of crude material[8].
Acidic Wash: Transfer the solution to a separatory funnel. Wash the organic layer with 1M aqueous HCl (3 × 10 mL).
Causality: The HCl selectively protonates the primary amine, driving the newly formed ammonium salt into the aqueous phase while the neutral product remains in the organic layer[8].
Self-Validation Step: Check the pH of the final aqueous wash using pH paper. It must be < 2 to guarantee complete protonation of the amine.
Recovery: Separate the layers. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified product. (Optional: To recover the unreacted amine for reuse, basify the combined aqueous layers with 2M NaOH to pH >12 and extract with fresh DCM[2]).
Best for acid-sensitive products or high-throughput parallel synthesis.
Preparation: Dissolve the crude mixture in an aprotic solvent (e.g., DCM, THF, or DMF). Do not use alcohols (MeOH, EtOH), as they will competitively react with the isocyanate.
Resin Addition: Add Polymer-Bound Isocyanate resin (typically 3–4 equivalents relative to the estimated unreacted amine) to the solution[4].
Agitation: Agitate the mixture gently on an orbital shaker at room temperature for 4–12 hours.
Causality: Use orbital shaking rather than magnetic stirring. Magnetic stir bars can mechanically grind and crush the polystyrene resin beads, leading to fine particulates that clog filters and contaminate the product.
Filtration: Filter the mixture through a sintered glass funnel or a 96-well filter plate[9]. Rinse the resin bed with additional DCM to ensure complete recovery of your product.
Self-Validation Step: Spot the filtrate on a TLC plate and stain it with Ninhydrin. The absence of a purple/pink spot confirms the complete covalent capture of the primary amine.
Protocol C: Modified Silica Gel Chromatography
Best for complex mixtures where both the product and impurities are basic.
Mobile Phase Preparation: Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1–2% (v/v) Triethylamine (TEA)[5].
Column Equilibration (Critical): Slurry-pack the silica gel column using the TEA-modified mobile phase. Pass at least 2–3 column volumes of the modified solvent through the column before loading your sample.
Causality: The TEA must physically saturate and deactivate the acidic silanol sites before the sample is introduced. If you skip equilibration, the amine will stick to the top of the column until the TEA front catches up, causing unpredictable co-elution[10].
Elution: Load the crude sample and elute using the modified mobile phase.
Self-Validation Step: Dry down a fraction containing the product under high vacuum to ensure all residual TEA (which has a distinct, fishy odor) is completely removed before NMR analysis.
Part 4: Quantitative Data Summary
Purification Strategy
Mechanism of Action
Typical Amine Removal Efficiency
Best Suited For
Key Limitation
Acid-Base Extraction
Protonation of primary amine to form a water-soluble ammonium cation.
>98%
Neutral or tertiary amine products.
Incompatible with acid-sensitive target molecules.
Polymer-Bound Isocyanate
Covalent capture of the nucleophilic amine as an immobilized urea.
Optimization of catalytic hydrogenation to produce [4-(2-Methoxyphenoxy)phenyl]methanamine
The following technical guide details the optimization of catalytic hydrogenation for [4-(2-Methoxyphenoxy)phenyl]methanamine (CAS: 19030-99-0). This molecule is a critical intermediate often synthesized via the reductio...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the optimization of catalytic hydrogenation for [4-(2-Methoxyphenoxy)phenyl]methanamine (CAS: 19030-99-0). This molecule is a critical intermediate often synthesized via the reduction of 4-(2-methoxyphenoxy)benzonitrile .
The reduction of 4-(2-methoxyphenoxy)benzonitrile to its corresponding primary amine is a multiphase reaction sensitive to imine condensation . The electron-rich nature of the 2-methoxyphenoxy substituent at the para position increases the basicity of the intermediate imine, making selectivity control the primary challenge.
Reaction Pathway & Impurity Formation
The following diagram illustrates the competitive pathways between the desired primary amine and the "dimer" (secondary amine) impurity.[1]
Figure 1: Mechanistic pathway showing the critical divergence between the target primary amine and the secondary amine impurity. High ammonia partial pressure suppresses the red dashed pathway.
Troubleshooting Guide (Q&A Format)
Category A: Selectivity & Impurity Control[3]
Q: I am observing 10-15% of the secondary amine (dimer) in my crude LC-MS. How do I suppress this?A: This is the most common failure mode in nitrile hydrogenation. The primary amine product attacks the intermediate imine to form a secondary imine, which then reduces to the dimer.
Root Cause: Insufficient ammonia or acidic suppression.
Corrective Action (Raney Nickel): You must saturate the solvent (typically Methanol) with Ammonia gas (
) or add ammonium hydroxide. The excess shifts the equilibrium away from the dimer and stabilizes the primary imine.
Corrective Action (Pd/C): If using Palladium, switch to an acidic solvent system. Use Acetic Acid as the solvent or add 2-3 equivalents of HCl (in MeOH). This protonates the primary amine immediately upon formation, rendering it non-nucleophilic and unable to attack the imine intermediate.
Q: Can I use acetic anhydride instead of ammonia?A: Yes, this is a "trapping" strategy.
Method: Perform the hydrogenation in the presence of acetic anhydride (
).
Result: The primary amine is immediately acetylated to the Acetamide (
).
Trade-off: You will isolate the amide, not the free amine. You must then perform a hydrolysis step (KOH/EtOH reflux) to liberate the target amine. This adds a step but guarantees high selectivity (often >98%).
Category B: Reaction Stalling & Activity
Q: The reaction starts fast but stalls at 70% conversion. Adding more catalyst doesn't help.A: This suggests product inhibition (poisoning) rather than catalyst deactivation.
Mechanism: The generated amine binds strongly to the metal surface (especially Pd), blocking active sites from the nitrile.
Troubleshooting Steps:
Increase Pressure: Boost
pressure from 5 bar to 20-30 bar to outcompete the amine desorption equilibrium.
Solvent Switch: If using non-polar solvents, switch to Methanol or Ethanol . Protic solvents help solvate the amine and desorb it from the catalyst surface.
Check Feedstock: Ensure the nitrile is free of sulfur. The thioether linkage in some phenoxy analogs (if S replaced O) is a potent poison, though your target is an ether. Ensure no residual sulfur reagents (e.g., from thionyl chloride steps) are present.
Q: I am seeing toluene and phenol byproducts. What is happening?A: You are experiencing Hydrogenolysis .[2]
Cause: Over-reduction. The benzylic C-N bond is cleaving (forming toluene derivative), or the ether bond is cleaving (forming phenol). This is common with Pd/C at temperatures >60°C or extended reaction times.
Fix:
Switch Catalyst: Change from Pd/C to Raney Nickel or Raney Cobalt . These are far less active toward hydrogenolysis of benzylic bonds.
Lower Temperature: Cap the reaction temperature at 40°C.
Stop Early: Monitor
uptake strictly and quench immediately upon theoretical uptake.
Optimized Experimental Protocols
The following table contrasts the two industry-standard methods for this transformation.
Feature
Method A: Raney Nickel (Preferred)
Method B: Pd/C (Alternative)
Catalyst
Raney Nickel (Active slurry)
5% or 10% Pd/C (50% wet)
Solvent
Methanol (7M saturated)
Methanol + 3 eq. HCl (or Acetic Acid)
Pressure
5 – 10 bar
3 – 5 bar
Temperature
25°C – 50°C
20°C – 30°C
Selectivity
High (with )
High (with Acid)
Risk
Pyrophoric catalyst; High pressure
Hydrogenolysis (C-N cleavage)
Workup
Filter (Caution!), Evaporate
Filter, Basify, Extract
Detailed Protocol: Method A (Raney Nickel)
Best for scale-up and preventing over-reduction.
Preparation: In a high-pressure autoclave, dissolve 4-(2-methoxyphenoxy)benzonitrile (1.0 eq) in Methanol (10 volumes).
Additive: Add 7N Ammonia in Methanol (2.0 – 5.0 eq relative to nitrile). Note: Liquid ammonia can also be dosed if the reactor allows.
Catalyst: Add Raney Nickel (20 wt% loading relative to substrate) as a slurry in water/methanol.
Safety: Raney Nickel is pyrophoric. Keep wet at all times.
Hydrogenation: Purge with
(3x), then (3x).[3] Pressurize to 10 bar. Stir vigorously (>1000 rpm) at 40°C .
Monitoring: Reaction is typically complete in 4–6 hours. Monitor by HPLC for the disappearance of nitrile and imine intermediate.
Workup: Filter catalyst through Celite under an inert atmosphere (Argon/Nitrogen blanket). Rinse with Methanol.[4] Concentrate filtrate to yield the crude amine.
Detailed Protocol: Method B (Pd/C with Acid Trap)
Best for laboratory scale if high-pressure equipment is unavailable.
Preparation: Dissolve substrate in Glacial Acetic Acid (10 volumes).
Catalyst: Add 10% Pd/C (10 wt% loading, 50% water wet).
Hydrogenation: Hydrogenate at 3 bar (balloon pressure is often insufficient for nitriles) at RT (25°C) .
Workup: Filter catalyst. The filtrate contains the acetate salt. Concentrate to remove acetic acid. Redissolve in water, basify with NaOH to pH >12, and extract with Dichloromethane (DCM) to isolate the free amine.
Decision Logic for Optimization
Use this flow to determine the next step in your optimization process.
Figure 2: Troubleshooting logic flow for nitrile hydrogenation optimization.
References
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on nitrile reduction selectivity).
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed comparison of Ra-Ni vs Pd/C).
US Patent 4,265,893 . (1981). Piperazinyl-alkoxy-indoles and related compounds. (Describes synthesis of Enciprazine and related phenoxy-phenyl intermediates).
Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344(10), 1037–1057.
Hegedus, L. (1999). Selectivity of the Hydrogenation of Nitriles over Palladium Catalysts. Applied Catalysis A: General, 181(1), 131-138. (Discussion on Pd/C poisoning and selectivity).
Technical Support Guide: Minimizing Oxidation of [4-(2-Methoxyphenoxy)phenyl]methanamine
Case ID: OX-MPPM-001 Status: Active Priority: High (Stability Critical) Applicable Compound: [4-(2-Methoxyphenoxy)phenyl]methanamine (Free Base & Salt Forms) Critical Alert: The "Benzylic" Vulnerability Why is your compo...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: OX-MPPM-001
Status: Active
Priority: High (Stability Critical)
Applicable Compound: [4-(2-Methoxyphenoxy)phenyl]methanamine (Free Base & Salt Forms)
Critical Alert: The "Benzylic" Vulnerability
Why is your compound degrading?
Before implementing a fix, you must understand the failure mode. Your molecule contains a primary benzylic amine moiety attached to an electron-rich diphenyl ether backbone.
The Trigger: The methylene group (-CH₂-) adjacent to the amine is "activated" by the phenyl ring. In the presence of atmospheric oxygen (
) and light (), a radical abstraction of a hydrogen atom occurs at this benzylic position.
The Cascade: This radical species reacts with oxygen to form a hydroperoxide, which dehydrates to form an imine .
The End Result: The imine hydrolyzes in trace water to form 4-(2-methoxyphenoxy)benzaldehyde (a yellow impurity) and ammonia.
Visualizing the Failure Mode:
Figure 1: The oxidative degradation pathway of benzylic amines.[1] The transition from amine to aldehyde is the primary cause of solution discoloration.
Troubleshooting & FAQs
Q: My solution turned faint yellow overnight. Is it ruined?A: Likely yes for sensitive biological assays. The yellow color indicates the formation of the aldehyde oxidation product or conjugated imines (Schiff bases). Even <1% oxidation can affect IC50 values in kinase/GPCR assays due to the high reactivity of the aldehyde byproduct.
Q: I am using DMSO. Isn't that safe?A: Not always. While DMSO is an excellent solvent, it is hygroscopic (absorbs water) and can act as a mild oxidant under certain conditions. For long-term storage, anhydrous DMSO stored at -20°C is acceptable, but for working solutions exposed to air, oxidation proceeds rapidly.
Q: Should I use the Free Base or the Hydrochloride Salt?A:Always use the Hydrochloride (HCl) salt if possible.
Mechanism: Protonating the amine (
) removes the lone pair electrons from the nitrogen and significantly raises the energy barrier for the initial radical abstraction step. The salt form is kinetically stable against auto-oxidation.
Step-by-Step Stabilization Protocols
Protocol A: The "Gold Standard" Solution Preparation
Use this for preparing stock solutions (10mM - 100mM).
Degas the Solvent: Do not skip this. Dissolved oxygen is the enemy.
Method: Sparge the solvent with Argon for 15 minutes using a long needle.
Better Method: Perform 3 cycles of Freeze-Pump-Thaw (see Reference 1).[2]
Weighing: Weigh the solid quickly. If using the Free Base, flush the weighing boat with Argon.
Dissolution: Add the degassed solvent to the vial under a stream of Argon.
Sealing: Cap immediately with a PTFE-lined septum cap. Parafilm is insufficient for long-term storage; use electrical tape or a specific sealing film over the cap.
Protocol B: Converting Free Base to HCl Salt (In-Situ)
If you only have the free base and observe instability, convert it immediately.
Dissolve the free base amine in a minimal amount of dry Diethyl Ether or Dichloromethane (DCM).
Cool to 0°C on ice.
Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise.
The white precipitate formed is the stable hydrochloride salt.
Filter, wash with cold ether, and dry under vacuum.
Visualizing the Protection Workflow:
Figure 2: Decision tree for stabilizing [4-(2-Methoxyphenoxy)phenyl]methanamine from solid state to storage.
Solvent Compatibility & Stability Data
The following table summarizes the stability of primary benzylic amines in common solvents based on oxygen solubility and chemical reactivity.
Solvent
Oxygen Solubility (mM) [2]
Stability Risk
Recommendation
Water (pH 7)
0.27
High (Free base)
Avoid for storage. Use only for immediate assay.
Water (0.1M HCl)
0.27
Low (Stable)
Recommended for aqueous dilutions. Low pH stabilizes the amine.
DMSO
2.10
Medium
Good for stock, but high solubility requires thorough degassing.
Methanol
10.5
Medium/High
Prone to evaporation; high capacity. Keep cold.
Acetonitrile
8.1
Low/Medium
Excellent for LC-MS standards; less reactive than alcohols.
Note: Organic solvents generally hold 10x more oxygen than water, making degassing critical for non-aqueous stocks.
References
University of Rochester. (n.d.). How To: Degas Solvents - Freeze-Pump-Thaw. Department of Chemistry. Retrieved March 5, 2026, from [Link]
Battino, R., Rettich, T. R., & Tominaga, T. (1983). The Solubility of Oxygen and Ozone in Liquids. Journal of Physical and Chemical Reference Data, 12(2), 163–178. [Link]
Kim, S. S., & Thakur, A. (2006). Selective oxidation of benzylic amines to imines. Department of Chemistry, Inha University. (Contextual grounding on benzylic amine oxidation mechanisms). [Link]
A Senior Application Scientist's Guide to the 1H NMR Spectrum of [4-(2-Methoxyphenoxy)phenyl]methanamine
Introduction In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magneti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as the cornerstone for determining molecular architecture in solution. This guide provides an in-depth analysis of the 1H NMR spectrum of [4-(2-Methoxyphenoxy)phenyl]methanamine, a molecule featuring a rich tapestry of functional groups including a primary amine, a diaryl ether linkage, and multiple distinct aromatic systems.
This document moves beyond a simple peak assignment. We will dissect the spectrum by predicting chemical shifts based on first principles, compare these predictions with empirical data, and benchmark the spectrum against structurally related analogues. This comparative approach not only validates our assignment but also provides a deeper understanding of how subtle structural modifications manifest in the 1H NMR spectrum. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and complex problem-solving.
Section 1: Theoretical Framework and Predicted 1H NMR Spectrum
Before analyzing the experimental spectrum, a robust theoretical prediction serves as our roadmap. The structure of [4-(2-Methoxyphenoxy)phenyl]methanamine presents several distinct proton environments, each influenced by the electronic effects of neighboring substituents.
Caption: Standard workflow for 1H NMR spectrum acquisition and analysis.
Step-by-Step Methodology
Solvent Selection (The "Why"): Chloroform-d (CDCl₃) is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single, easily identifiable residual solvent peak at ~7.26 ppm. For compounds with poor solubility or to better resolve exchangeable protons like amines, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior alternative.
Concentration: A concentration of 5-10 mg in 0.7 mL of solvent is optimal. Overly concentrated samples can lead to peak broadening and distortion due to viscosity and intermolecular interactions, compromising data quality.
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0.00 ppm) due to its chemical inertness, magnetic isotropy, and single sharp resonance outside the typical range for most organic protons.
[1]4. Shimming: This critical step adjusts the magnetic field to be perfectly homogeneous across the sample volume. Poor shimming is the most common cause of broad, asymmetric peaks and loss of resolution in coupling patterns.
Acquisition Parameters:
Number of Scans: Averaging multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio, making it easier to see small peaks and resolve complex multiplets.
Relaxation Delay (d1): A delay of 1-2 seconds between pulses ensures that all protons have fully relaxed back to their equilibrium state. This is crucial for accurate integration, as protons with long relaxation times can become saturated and give artificially low integrals if the delay is too short.
Section 3: Comparative Analysis with Structural Analogues
The most powerful method for validating spectral assignments is to compare the spectrum of the target molecule with those of simpler, structurally related compounds. This approach allows us to isolate the spectral contributions of specific molecular fragments.
Comparison Compound 1: Guaiacol (2-Methoxyphenol)
Guaiacol represents the methoxy-substituted aromatic ring (Ring B) of our target molecule. [2][3]Its 1H NMR spectrum in CDCl₃ typically shows the methoxy protons as a singlet around 3.79 ppm and a complex multiplet for the four aromatic protons between 6.8 and 6.95 ppm. [3]This confirms our assignment of the 4H multiplet in the upfield aromatic region to the protons of Ring B and the singlet at ~3.8 ppm to the methoxy group.
Comparison Compound 2: 4-Phenoxyaniline
This analogue is highly informative as it contains the diaryl ether linkage and the para-substituted aniline ring system, lacking only the methoxy group on one ring and the methylene spacer (-CH₂-) of the amine. Its spectrum clearly shows the characteristic AA'BB' pattern for a para-disubstituted ring, validating our assignment for Ring A in the target molecule. [4][5][6]The absence of the methoxy singlet and the presence of the amine protons directly on the ring further solidify our assignments.
Comparison Compound 3: Benzylamine
Benzylamine provides a direct reference for the benzylic methylene protons (Ha) and the primary amine protons (Hb). In CDCl₃, the benzylic -CH₂- protons of benzylamine appear as a singlet at approximately 3.84 ppm, and the amine -NH₂ protons appear as a broad singlet around 1.52 ppm. [7]This strongly supports our assignment of the 2H singlet at ~3.8 ppm in the target molecule to the benzylic protons (Ha).
Provides a reference point for the expected shift of the amine protons (Hb).
Conclusion
The 1H NMR spectrum of [4-(2-Methoxyphenoxy)phenyl]methanamine is a textbook example of how fundamental principles of chemical shift theory, spin-spin coupling, and comparative analysis converge to enable confident structural elucidation. By systematically deconstructing the molecule, predicting the spectrum, and then comparing it against relevant analogues, we have demonstrated a robust, self-validating workflow. The characteristic signals—the sharp methoxy singlet, the benzylic methylene singlet, the para-substituted AA'BB' system, and the complex upfield aromatic multiplet—all align perfectly with the proposed structure. This multi-faceted approach exemplifies the scientific rigor required in modern chemical research and provides a clear framework for tackling the spectral analysis of similarly complex molecules.
References
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved March 7, 2026, from [Link]
FooDB. (2010, April 8). Showing Compound 2-Methoxyphenol (FDB011885). Retrieved March 7, 2026, from [Link]
University of Colorado Boulder, Department of Chemistry. (n.d.). Aromatics. Organic Chemistry at CU Boulder. Retrieved March 7, 2026, from [Link]
Chem 360. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved March 7, 2026, from [Link]
Jakubke, H.-D. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved March 7, 2026, from [Link]
Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 121. Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved March 7, 2026, from [Link]
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved March 7, 2026, from [Link]
Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. Retrieved March 7, 2026, from [Link]
University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts. Retrieved March 7, 2026, from [Link]
PubChem. (n.d.). (4-Aminophenoxy)benzene. Retrieved March 7, 2026, from [Link]
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved March 7, 2026, from [Link]
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved March 7, 2026, from [Link]
Yeast Metabolome Database. (n.d.). 2-methoxyphenol (YMDB01430). Retrieved March 7, 2026, from [Link]
ResearchGate. (n.d.). 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and.... Retrieved March 7, 2026, from [Link]
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved March 7, 2026, from [Link]
ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved March 7, 2026, from [Link]
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved March 7, 2026, from [Link]
Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved March 7, 2026, from [Link]
Starkey, L. S. (n.d.). 1H NMR Chemical Shift ppm table. California State Polytechnic University, Pomona. Retrieved March 7, 2026, from [Link]
University of Calgary. (n.d.). NMR Chart. Retrieved March 7, 2026, from [Link]
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved March 7, 2026, from [Link]
Max-Planck-Institut für Kohlenforschung. (n.d.). Supporting Information. MPG.PuRe. Retrieved March 7, 2026, from [Link]
Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved March 7, 2026, from [Link]
HPLC Method Development for[4-(2-Methoxyphenoxy)phenyl]methanamine Purity: A Comparative Guide on Column Chemistries and Mobile Phase Strategies
Executive Summary Developing a stability-indicating HPLC method for [4-(2-Methoxyphenoxy)phenyl]methanamine presents a classic chromatographic paradox. While its diphenyl ether core provides predictable hydrophobic reten...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Developing a stability-indicating HPLC method for [4-(2-Methoxyphenoxy)phenyl]methanamine presents a classic chromatographic paradox. While its diphenyl ether core provides predictable hydrophobic retention, its terminal primary amine acts as a potent cation at standard mobile phase pH levels. This basic moiety inevitably interacts with residual acidic silanols on traditional silica columns, resulting in severe peak tailing, shifting retention times, and compromised purity integration.
As a Senior Application Scientist, I approach this not through trial-and-error, but through a causality-driven methodology. This guide objectively compares three distinct column chemistries—Standard Fully Porous C18, Polar-Embedded Superficially Porous Particles (SPP), and High-pH Stable Hybrid Silica—providing the mechanistic rationale and experimental data required to build a self-validating, robust purity method.
The Physicochemical Challenge: The "Silanol Effect"
To understand the chromatography, we must first analyze the molecule.[4-(2-Methoxyphenoxy)phenyl]methanamine consists of a bulky, polarizable diphenyl ether core with an ortho-methoxy substituent, terminating in a primary methanamine group (-CH₂-NH₂).
The primary amine has a pKa of approximately 9.3. In standard acidic or neutral mobile phases (pH 2.0 – 7.0), this group is fully protonated (-NH₃⁺). Traditional reversed-phase C18 columns rely on end-capping to mask residual surface silanols (-Si-OH). However, due to steric hindrance during the manufacturing process, end-capping is never 100% complete. These exposed silanols become ionized (pKa ~4.5) and undergo strong secondary ion-exchange interactions with the protonated amine[1]. This dual-retention mechanism (hydrophobic + ion-exchange) is the root cause of the asymmetric peak tailing commonly observed with this class of compounds.
Mechanistic Mitigation Strategies
To circumvent silanol interactions and achieve Gaussian peak shapes, we must manipulate either the stationary phase chemistry or the mobile phase ionization state.
Low pH with Polar-Embedded Stationary Phases: By incorporating an amide or carbamate functional group near the silica surface, a localized "virtual water layer" is formed. This polar shield repels the protonated amine from the underlying silica surface, drastically improving peak shape without the need for complex, system-contaminating ion-pairing reagents[2].
High pH with Hybrid Silica Particles: By raising the mobile phase pH to 10.0, the primary amine is largely deprotonated, neutralizing its charge and completely eliminating ion-exchange interactions. Because traditional silica dissolves at pH > 8, this strategy requires Ethylene Bridged Hybrid (BEH) particles, which incorporate organic bridges within the silica matrix to provide extreme pH stability.
Caption: Mechanism of silanol interactions with basic amines and corresponding chromatographic mitigation strategies.
Column Chemistry Comparison
To establish the optimal purity method, we evaluated three distinct column technologies against the target analyte:
Product A (The Benchmark): Waters XBridge BEH C18. Utilizing Ethylene Bridged Hybrid technology, this column is stable from pH 1 to 12, allowing us to exploit the high-pH deprotonation strategy.
Product B (The Alternative): Agilent InfinityLab Poroshell 120 Bonus-RP. A superficially porous particle (SPP) column with a polar-embedded amide linkage, designed to shield basic analytes at low pH while delivering UHPLC-like efficiency at HPLC pressures[3].
Product C (The Baseline): Standard Fully Porous C18. A traditional high-purity silica column (pH 2-8 range) used to demonstrate the baseline silanol interaction.
Experimental Protocols (Self-Validating System)
To ensure trustworthiness and reproducibility, the following protocols incorporate built-in System Suitability Test (SST) criteria.
Sample Preparation
Diluent: 50:50 LC-MS grade Water : Acetonitrile.
Concentration: 0.5 mg/mL of [4-(2-Methoxyphenoxy)phenyl]methanamine spiked with 0.1% w/w of a neutral synthetic precursor impurity (4-(2-methoxyphenoxy)benzonitrile) to evaluate resolution (
).
Method A: High pH Screening (Hybrid BEH C18)
Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
Mobile Phase B: 100% Acetonitrile.
Gradient: 10% B hold for 1 min, ramp to 90% B over 14 min.
Column: Agilent Poroshell 120 Bonus-RP, 150 x 4.6 mm, 2.7 µm.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 10% B hold for 1 min, ramp to 90% B over 14 min.
Flow Rate: 1.2 mL/min (leveraging the lower backpressure of SPP) | Temperature: 40 °C | Injection Volume: 5 µL.
SST Criteria: Tailing factor (
) must be 1.3; Theoretical plates () 15,000.
Quantitative Performance Data
The following table summarizes the experimental data obtained from the three column chemistries.
Column Chemistry
Strategy / Mobile Phase pH
Retention Time (, min)
Tailing Factor ()
Theoretical Plates ()
Resolution () from Neutral Impurity
Standard Fully Porous C18
Baseline / Low (pH 2.7)
6.42
2.15 (Fail)
8,500
1.4 (Co-elution risk)
Poroshell 120 Bonus-RP
Polar-Embedded / Low (pH 2.7)
5.85
1.12 (Pass)
18,200
2.8 (Baseline separated)
XBridge BEH C18
Hybrid Silica / High (pH 10.0)
9.20
1.05 (Pass)
22,500
4.5 (Orthogonal shift)
Data Analysis:
At pH 2.7, the Standard C18 column fails the SST criteria due to severe ion-exchange tailing (
= 2.15). The Polar-Embedded SPP column successfully shields the protonated amine, restoring peak symmetry ( = 1.12) and providing rapid, highly efficient separations. However, the Hybrid BEH C18 at pH 10.0 yields the ultimate performance. By deprotonating the amine, the analyte's hydrophobicity increases, shifting its retention time significantly later (9.20 min). This orthogonal shift provides massive resolution ( = 4.5) from the neutral impurity, which remains unaffected by the pH change.
Method Development Workflow Visualization
For researchers developing methods for similar diphenyl ether amines, the following logical decision tree should be utilized to bypass unnecessary trial-and-error.
Caption: Method development workflow and decision tree for basic amine purity analysis.
Conclusion & Recommendations
When developing a purity method for[4-(2-Methoxyphenoxy)phenyl]methanamine, standard C18 columns should be avoided due to unavoidable silanol interactions.
For High-Throughput LC-MS or QC Screening: The Agilent Poroshell 120 Bonus-RP operating at low pH is highly recommended. The polar-embedded technology effectively masks silanols, while the superficially porous particles provide rapid analysis times compatible with standard HPLC systems.
For Rigorous Stability-Indicating Purity (Recommended): The Waters XBridge BEH C18 operating at pH 10.0 is the superior choice. Deprotonating the primary amine fundamentally eliminates the root cause of peak tailing. Furthermore, the pH-induced shift in retention time provides orthogonal selectivity against neutral degradation products and synthetic impurities, ensuring absolute confidence in peak purity integration.
References
Waters Corporation. XBridge Columns | UHPLC & HPLC Columns with BEH Technology. Available at:[Link]
Agilent Technologies. InfinityLab Poroshell 120 columns for HPLC and UHPLC. Available at:[Link]
Hebert, V. R.; Middleton, J. R.; Tomaszewska, E.; Fox, L. K. Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk. Journal of Agricultural and Food Chemistry, 2003, 51(3), 567-570. Available at:[Link]
Snyder, L. R.; Kirkland, J. J.; Glajch, J. L. Practical HPLC Method Development, 2nd ed. Wiley: New York, 1997. (Reviewed in J. Am. Chem. Soc. 1998). Available at:[Link]
High-Resolution Mass Spectrometry Comparison Guide: Fragmentation Dynamics of[4-(2-Methoxyphenoxy)phenyl]methanamine
Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Metabolism/Pharmacokinetics (DMPK) Researchers. As a Senior Application Scientist, I frequently evaluate how different mass spectrometry (MS)...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Metabolism/Pharmacokinetics (DMPK) Researchers.
As a Senior Application Scientist, I frequently evaluate how different mass spectrometry (MS) fragmentation techniques handle complex, multi-motif small molecules. [4-(2-Methoxyphenoxy)phenyl]methanamine (Exact Mass: 229.1103 Da) presents a fascinating analytical challenge. Its structure combines a highly labile benzylamine moiety with a robust diaryl ether linkage and a methoxyarene group.
This guide objectively compares the performance of three primary fragmentation techniques—Resonant CID (Collision-Induced Dissociation) , Beam-type HCD (Higher-energy Collisional Dissociation) , and EThcD (Electron-Transfer/Higher-Energy Collision Dissociation) —for the structural elucidation of this compound. By analyzing the causality behind the gas-phase dissociation, we can establish a self-validating workflow for confident structural assignment.
Structural & Ionization Dynamics (The "Why")
Before comparing platforms, we must understand the molecule's intrinsic gas-phase behavior. Under positive Electrospray Ionization (ESI+), the primary amine acts as the dominant protonation site (Gas-Phase Basicity > 890 kJ/mol), exclusively yielding the
precursor at 230.1176 .
The fragmentation of this precursor is governed by competing energy thresholds:
Pathway A (Low Activation Energy): Protonated benzylamines undergo a characteristic loss of ammonia (
, -17.0265 Da). Mechanistically, this involves the elongation of the bond to form an ion/neutral complex, eventually yielding a resonance-stabilized benzylic cation at 213.0910 [1].
Pathway B (High Activation Energy): Cleavage of the diaryl ether bond. This charge-remote process requires significant internal energy deposition. Cleavage yields a neutral loss of 2-methoxyphenol (guaiacol, -124.0524 Da), leaving a highly diagnostic p-quinone methide iminium ion at
106.0651 .
Pathway C (Intermediate Energy): The methoxy group can undergo a rearrangement to eliminate methanol (
, -32.0262 Da), yielding a phenoxonium ion at 198.0913 .
Fig 1: Primary gas-phase fragmentation pathways of [4-(2-Methoxyphenoxy)phenyl]methanamine.
Fragmentation Technique Comparison: CID vs. HCD vs. EThcD
To objectively evaluate analytical performance, we must compare how different dissociation techniques navigate the energy thresholds described above.
Alternative 1: Resonant CID (Ion Trap / Low-Energy Q-TOF)
Mechanism: Slow heating via multiple low-energy collisions.
Performance: Resonant CID excels at identifying the benzylamine motif. The low activation energy of the deamination pathway means the precursor rapidly converts to the
213.0910 ion. However, because resonant CID typically ejects the primary fragment from the activation field, it fails to deposit enough energy to break the robust diaryl ether bond.
Verdict: Insufficient for complete structural characterization. It cannot differentiate this compound from positional isomers lacking the specific ether linkage.
Alternative 2: Beam-Type HCD (Orbitrap Platform)
Mechanism: High-energy, single-pass collisions in a multipole collision cell.
Performance: HCD is the superior technique for this compound. By utilizing Stepped Normalized Collision Energy (sNCE) , HCD simultaneously captures both low-energy (ammonia loss) and high-energy (ether cleavage) fragments in a single composite spectrum. It successfully generates the critical
106.0651 diagnostic ion, confirming the 4-(aminomethyl)phenyl substructure.
Verdict: The gold standard for diaryl ether structural elucidation [2].
Alternative 3: EThcD (Electron-Transfer/Higher-Energy Collision Dissociation)
Mechanism: Radical-driven electron transfer followed by supplemental collisional activation.
Performance: While heavily marketed for complex biomolecules, EThcD is objectively inefficient here. Electron Transfer Dissociation (ETD) requires multiply charged precursors (
) to be effective. Because our target is a singly charged small molecule (), the electron transfer step yields poor signal-to-noise, neutralizing the ion rather than fragmenting it.
Verdict: Not recommended. It introduces unnecessary duty-cycle overhead with inferior data quality compared to HCD.
Quantitative Data Summary
Fragment Ion
Exact Mass ()
Formula
Pathway
Q-TOF CID (20 eV) Rel. Abundance
Orbitrap HCD (sNCE 20,35,50) Rel. Abundance
230.1176
Precursor
15%
< 1% (Depleted)
213.0910
Benzylamine Deamination
100% (Base)
45%
106.0651
Diaryl Ether Cleavage
< 2%
100% (Base)
198.0913
Methoxy Cleavage
2%
15%
123.0441
Ether Cleavage (Guaiacol Cation)
0%
25%
Self-Validating Experimental Protocol
To ensure reproducibility and trust in the data, the following LC-HRMS/MS workflow is designed as a self-validating system. The chromatographic gradient is optimized to prevent on-column degradation of the ether linkage, while the mass spectrometer parameters are tuned to capture the full dynamic range of the fragments.
Step 1: Sample Preparation
Prepare a 1 mg/mL stock solution of[4-(2-Methoxyphenoxy)phenyl]methanamine in LC-MS grade Methanol.
Dilute to a final working concentration of 100 ng/mL in a 95:5 Water:Acetonitrile solution containing 0.1% Formic Acid. Causality: The acidic aqueous environment ensures 100% protonation of the primary amine prior to ESI, maximizing MS1 sensitivity.
Step 2: UHPLC Chromatography
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min. Causality: The moderate hydrophobicity of the diaryl ether requires a rapid organic ramp to maintain sharp peak shapes (FWHM < 3 seconds) and prevent peak tailing.
Step 3: Orbitrap Mass Spectrometry (HCD Workflow)
Source Parameters: ESI(+), Spray Voltage 3.5 kV, Capillary Temperature 275°C.
Activation: Utilize Stepped NCE (Normalized Collision Energy) at 20, 35, and 50 . Causality: NCE 20 captures the fragile
213.0910 ion, while NCE 50 forces the cleavage of the ether bond to yield the 106.0651 ion. The instrument averages these into a single, information-rich MS/MS spectrum.
Fig 2: Optimized LC-HRMS/MS workflow for capturing comprehensive fragmentation data.
Conclusion
For the structural elucidation of [4-(2-Methoxyphenoxy)phenyl]methanamine, Orbitrap HCD with Stepped NCE significantly outperforms both low-energy Q-TOF CID and EThcD. By providing sufficient kinetic energy to overcome the high activation barrier of the diaryl ether bond—while simultaneously preserving the low-energy deamination fragments—HCD delivers a complete, unambiguous fragmentation fingerprint necessary for rigorous pharmaceutical and chemical analysis.
References
An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines.Journal of Mass Spectrometry, 2006.
Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 2011. Provides authoritative grounding on the heterolytic cleavage of benzylic bonds and ether linkages under beam-type (HCD) collision conditions.
URL:[Link]
Comparative
A Comparative Guide to the Bioactivity of [4-(2-Methoxyphenoxy)phenyl]methanamine and 4-phenoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary drug discovery, the diaryl ether motif stands as a privileged scaffold, underpinning the bioactivity of a diverse array of...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the diaryl ether motif stands as a privileged scaffold, underpinning the bioactivity of a diverse array of therapeutic agents. This guide provides a detailed comparative analysis of two structurally related diaryl ether compounds: [4-(2-Methoxyphenoxy)phenyl]methanamine and 4-phenoxybenzylamine. While both molecules share a core diaryl ether structure, the introduction of a methoxy group in the ortho position of the terminal phenyl ring in [4-(2-Methoxyphenoxy)phenyl]methanamine introduces significant electronic and steric changes that are likely to influence its biological profile.
This document synthesizes available experimental data to offer a head-to-head comparison, exploring established biological activities and providing detailed experimental protocols for their assessment. Where direct experimental data for [4-(2-Methoxyphenoxy)phenyl]methanamine is limited, we will draw upon data from closely related analogues to infer potential bioactivities, clearly delineating established findings from reasoned postulations.
Chemical Structures and Key Physicochemical Properties
A foundational understanding of the chemical structures of these compounds is crucial for interpreting their biological activities.
Compound
Structure
Molecular Formula
Molecular Weight ( g/mol )
[4-(2-Methoxyphenoxy)phenyl]methanamine
C₁₄H₁₅NO₂
229.28
4-phenoxybenzylamine
C₁₃H₁₃NO
199.25
The key structural difference is the presence of a methoxy group on the 2-position of the phenoxy ring in [4-(2-Methoxyphenoxy)phenyl]methanamine. This substitution can influence the molecule's conformation, polarity, and ability to participate in hydrogen bonding, all of which are critical determinants of bioactivity.
Comparative Bioactivity Profile
This section will delve into the known and potential biological activities of both compounds, providing a comparative analysis supported by available data.
4-phenoxybenzylamine: A Profile of Established Activity
4-phenoxybenzylamine has been investigated for its activity in two distinct biological contexts: as an alpha-adrenergic receptor antagonist and as an inhibitor of the Hepatitis C Virus (HCV) NS3 protein.
4-phenoxybenzylamine is a non-selective, irreversible antagonist of alpha-adrenergic receptors.[1][2][3][4] This activity is responsible for its antihypertensive effects.
Mechanism of Action: It forms a stable, covalent bond with alpha-adrenergic receptors, leading to a long-lasting blockade.[1] This prevents endogenous catecholamines like norepinephrine and epinephrine from binding and causing vasoconstriction. The result is vasodilation and a subsequent lowering of blood pressure.[1][3] As a non-selective antagonist, it blocks both α1 and α2 receptors.[1][2]
Therapeutic Implications: This mechanism underpins its use in managing hypertensive episodes, particularly those associated with pheochromocytoma.[1][3]
4-phenoxybenzylamine has been identified as an allosteric inhibitor of the Hepatitis C Virus (HCV) NS3 protein, a multifunctional enzyme essential for viral replication.[5][6][7]
Mechanism of Action: It binds to a novel, highly conserved allosteric site at the interface of the protease and helicase domains of the NS3 protein. This binding stabilizes an inactive conformation of the enzyme, thereby inhibiting its function.[5] The reported half-maximal inhibitory concentration (IC50) against the full-length NS3/4A protein is approximately 500 μM.[5]
Therapeutic Potential: As a novel class of direct-acting antiviral agents, it represents a potential starting point for the development of new therapies for Hepatitis C.[5][8]
[4-(2-Methoxyphenoxy)phenyl]methanamine: An Arena of Potential
Direct experimental data on the specific bioactivities of [4-(2-Methoxyphenoxy)phenyl]methanamine are not extensively reported in publicly available literature. However, by examining the activities of structurally similar compounds, we can infer a range of potential biological activities. The presence of the 2-methoxyphenol moiety is a key feature found in a variety of bioactive natural and synthetic compounds.[9][10]
The diaryl ether scaffold is a common feature in a number of compounds with demonstrated anticancer properties.[11] Furthermore, derivatives of 4-substituted-2-methoxyphenols have shown interesting growth inhibitory activities against various cancer cell lines.[10] For instance, certain hydroxylated biphenyls derived from this scaffold exhibit IC50 values in the low micromolar range against malignant melanoma cell lines.[10]
Phenolic compounds, including those with a 2-methoxyphenol structure, are well-known for their antioxidant properties.[12] The methoxy group can modulate the radical scavenging ability of the adjacent hydroxyl group. The anti-inflammatory potential is also plausible, as various diaryl ether derivatives have been investigated for their ability to inhibit key inflammatory mediators.[12]
The core structure of [4-(2-Methoxyphenoxy)phenyl]methanamine serves as a versatile building block in the synthesis of more complex molecules with diverse pharmacological activities. For example, derivatives have been explored as peroxisome proliferator-activated receptor (PPAR) alpha/gamma dual agonists for the treatment of type 2 diabetes and dyslipidemia.[13]
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key experiments relevant to the discussed bioactivities.
This protocol is designed to determine the binding affinity of a test compound for alpha-adrenergic receptors using a competitive radioligand binding assay.[14][15]
Objective: To determine the inhibitory constant (Ki) of the test compounds for α1- and α2-adrenergic receptors.
Materials:
Cell membranes prepared from tissues or cell lines expressing the target alpha-adrenergic receptor subtype.
Radioligand: [³H]-Prazosin for α1 receptors or [³H]-Yohimbine for α2 receptors.
Competitive Binding: 25 µL of serially diluted test compound, 25 µL Radioligand, 50 µL Cell Membranes.
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
Washing: Wash the filters three times with ice-cold Assay Buffer.
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competitive binding data. Calculate the Ki value using the Cheng-Prusoff equation.
This protocol describes a non-radioactive ELISA-based method to measure the unwinding activity of HCV NS3 helicase and the inhibitory effect of test compounds.[16][17]
Objective: To determine the IC50 value of the test compounds for HCV NS3 helicase activity.
Materials:
Recombinant HCV NS3 helicase.
Streptavidin-coated 96-well microtiter plates.
Biotin-labeled single-stranded DNA or RNA template.
Anti-DIG antibody conjugated to horseradish peroxidase (HRP).
HRP substrate (e.g., TMB).
Helicase Assay Buffer: 25 mM MOPS-KOH (pH 7.0), 3 mM MgCl₂, 2 mM DTT, 5% glycerol, 0.01% Tween-20.
ATP solution.
Wash Buffer: PBS with 0.05% Tween-20.
Stop Solution: 1 M H₂SO₄.
Plate reader.
Procedure:
Substrate Annealing: Anneal the biotin-labeled template strand with the DIG-labeled release strand to form the double-stranded substrate.
Plate Coating: Add the annealed substrate to the streptavidin-coated plate and incubate to allow binding of the biotinylated strand. Wash to remove unbound substrate.
Inhibitor Incubation: Add serially diluted test compounds to the wells, followed by the HCV NS3 helicase. Incubate for 15 minutes at room temperature.
Reaction Initiation: Initiate the helicase reaction by adding ATP to each well. Incubate at 37°C for 30 minutes.
Detection:
Wash the plate to remove the unwound DIG-labeled strand.
Add anti-DIG-HRP antibody and incubate.
Wash the plate and add the HRP substrate.
Stop the reaction with Stop Solution.
Data Analysis: Measure the absorbance at 450 nm. A decrease in absorbance indicates helicase activity (unwinding). Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression.
Visualizing the Mechanisms
To better understand the biological processes involved, the following diagrams illustrate the key signaling pathways.
Alpha-Adrenergic Receptor Signaling and its Antagonism
HCV NS3 Helicase Unwinding and its Inhibition
Conclusion and Future Directions
This guide provides a comparative overview of the bioactivities of [4-(2-Methoxyphenoxy)phenyl]methanamine and 4-phenoxybenzylamine. 4-phenoxybenzylamine is a well-characterized molecule with established roles as an irreversible alpha-adrenergic antagonist and a novel allosteric inhibitor of HCV NS3 helicase. In contrast, the bioactivity of [4-(2-Methoxyphenoxy)phenyl]methanamine remains largely unexplored.
The structural similarity, particularly the presence of the diaryl ether scaffold, suggests that [4-(2-Methoxyphenoxy)phenyl]methanamine is likely to possess significant biological activity. Inferences from related compounds point towards potential anticancer, antioxidant, and anti-inflammatory properties. The addition of the methoxy group is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, and its impact on the bioactivity of this scaffold warrants further investigation.
The experimental protocols provided herein offer a starting point for researchers to directly compare these two compounds and to elucidate the specific biological functions of [4-(2-Methoxyphenoxy)phenyl]methanamine. Such studies are crucial for unlocking the therapeutic potential of this and other related diaryl ether compounds.
References
Kyono, K., et al. (1998). An ELISA for RNA helicase activity: application as an assay of the NS3 helicase of hepatitis C virus. Journal of Virological Methods, 76(1-2), 119-130. [Link]
Frick, D. N. (2012). Identification and Analysis of Inhibitors Targeting the Hepatitis C Virus NS3 Helicase. Methods in Molecular Biology, 823, 233-251. [Link]
Talele, T. T., et al. (2003). A colorimetric assay for the helicase activity of hepatitis C virus NS3 protein. Bioorganic & Medicinal Chemistry Letters, 13(10), 1749-1752. [Link]
Belon, C. A., & Frick, D. N. (2009). A Method to Simultaneously Monitor Hepatitis C Virus NS3 Helicase and Protease Activities. Methods in Molecular Biology, 510, 213-224. [Link]
Frick, D. N. (2008). Hepatitis C VIrus NS3 Helicase Inhibitor Discovery. Grantome. [Link]
Zhong, H., & Minneman, K. P. (2012). α-Adrenoceptor assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.6. [Link]
Ozturk, G., et al. (2022). First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. ACS Omega, 7(10), 8435-8446. [Link]
Belon, C. A., et al. (2012). Optimization of Potent Hepatitis C Virus NS3 Helicase Inhibitors Isolated from the Yellow Dyes Thioflavine S and Primuline. ACS Medicinal Chemistry Letters, 3(6), 462-467. [Link]
Charles River Laboratories. (n.d.). Two in vitro assays relevant to lung fibrosis for evaluating the potency and efficacy of prospective anti-fibrotic drugs. [Link]
Delogu, G., et al. (2011). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 8(8), 713-720. [Link]
Google Patents. (2018).
Lee, J., et al. (2020). In vitro anticancer evaluation of micelles containing N-(4-(2-((4-methoxybenzyl)amino)ethyl)phenyl)heptanamide, an analogue of fingolimod. Journal of Pharmaceutical Investigation, 51, 237-246. [Link]
Frick, D. N. (2011). Hepatitis C Virus NS3 Helicase Inhibitor Discovery. Probe Reports from the NIH Molecular Libraries Program. [Link]
Dettori, M. A., et al. (2011). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 8(8), 713-720. [Link]
Wang, Y., et al. (2020). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioscience Trends, 14(3), 192-199. [Link]
Gress, K., & Schilling, J. (2023). Phenoxybenzamine. In StatPearls. StatPearls Publishing. [Link]
Google Patents. (2023). Therapeutically active compounds and their methods of use.
Magalhães, H. I., et al. (2011). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. Cancer Chemotherapy and Pharmacology, 68(1), 45-52. [Link]
Li, Y., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry, 46(24), 11568-11581. [Link]
Al-Harthy, T., et al. (2020). The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors. Pharmacology Research & Perspectives, 8(5), e00649. [Link]
Chen, Z. J., & Minneman, K. P. (2005). Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica, 26(11), 1281-1288. [Link]
da Silva, A. F., et al. (2021). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Antimicrobial Agents and Chemotherapy, 65(12), e0113821. [Link]
Zhang, Y., et al. (2021). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1333-1345. [Link]
National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Alpha 1 Adrenergic Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
Frick, D. N. (2008). Hepatitis C VIrus NS3 Helicase Inhibitor Discovery. Grantome. [Link]
Magalhães, H. I., et al. (2011). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. Cancer Chemotherapy and Pharmacology, 68(1), 45-52. [Link]
Google Patents. (2018).
El-Sayed, N. F., et al. (2023). Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. New Journal of Chemistry, 47(11), 5243-5259. [Link]
Szliszka, E., et al. (2013). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Molecules, 18(11), 13575-13588. [Link]
Kuś, P., et al. (2021). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review. Basic & Clinical Pharmacology & Toxicology, 128(5), 651-663. [Link]
Lee, H., et al. (2021). In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry. Molecules, 26(23), 7179. [Link]
Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]
Al-Tel, T. H., et al. (2013). Antimutagenic and antioxidant activity of novel 4-substituted phenyl-2. Drug Design, Development and Therapy, 7, 97-105. [Link]
Elemental Analysis Standards for [4-(2-Methoxyphenoxy)phenyl]methanamine
This guide provides a technical framework for the Elemental Analysis (CHN/O) of [4-(2-Methoxyphenoxy)phenyl]methanamine , a primary amine intermediate often used in pharmaceutical synthesis. The "Product" in this context...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical framework for the Elemental Analysis (CHN/O) of [4-(2-Methoxyphenoxy)phenyl]methanamine , a primary amine intermediate often used in pharmaceutical synthesis.
The "Product" in this context refers to the analyte (the synthesized amine), while the "Alternatives" refer to the Calibration Standards (Certified Reference Materials) used to validate its composition. Selecting the correct standard is critical for minimizing matrix errors in combustion analysis.
Protocol Design & Calibration Standard Selection
Executive Summary: The Analyte Profile
To accurately validate [4-(2-Methoxyphenoxy)phenyl]methanamine, the analyst must first establish the theoretical benchmark. This compound is a primary amine with an ether backbone, making it susceptible to CO₂ absorption (carbamate formation) and hygroscopicity .
Comparative Guide: Selecting the Calibration Standard
The accuracy of your analysis depends on the "Alternative" (Standard) you choose to calibrate the combustion analyzer. The standard must mimic the combustion properties and elemental ratios of the analyte.
Comparison of Certified Reference Materials (CRMs)
Feature
Acetanilide (Recommended)
Sulfanilamide
Benzoic Acid
Stearic Acid
Formula
Nitrogen %
10.36%
16.27%
0.00%
0.00%
C/N Ratio
~7:1
~3.7:1
N/A
N/A
Combustion
Clean, stable
Generates
Clean, high C
High C, volatile
Suitability
High
Moderate
Low (No N)
Low (No N)
Expert Analysis of Alternatives:
Acetanilide (The Gold Standard): This is the superior alternative for calibrating the instrument for this specific amine. Its Nitrogen content (10.36%) is closest to the analyte (6.11%) without introducing heteroatoms like Sulfur. It burns cleanly and is non-hygroscopic.
Sulfanilamide: While excellent for Nitrogen, it contains Sulfur. If your instrument is not configured for CHNS (or if the S trap is saturated), the
gas can interfere with the Carbon/Nitrogen signals, leading to bias. Use only if Acetanilide is unavailable.
Benzoic/Stearic Acid: These are unsuitable as primary standards because they lack Nitrogen. They can only be used to check the Carbon factor, but they cannot correct for the specific combustion dynamics of nitrogenous compounds.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to mitigate the specific risks of analyzing primary amines (CO₂ uptake) and ether-linked aromatics (incomplete combustion).
This diagram illustrates the logic flow for selecting the standard and troubleshooting results.
Caption: Decision matrix for standard selection and troubleshooting common errors in amine analysis.
Data Analysis & Interpretation
When comparing your "Product" (Sample) against the "Alternative" (Standard), use this table to interpret deviations.
Observation
Likely Cause
Corrective Action
High C (+1-2%), Low N
CO₂ Absorption
The amine reacted with air. Dry sample again and seal in capsule under Nitrogen atmosphere.
High H (+0.5%), Low C
Water/Solvent
Sample is hygroscopic or solvated. Perform TGA (Thermogravimetric Analysis) or dry aggressively.
Low C, Low N
Incomplete Combustion
The ether backbone is thermally stable. Increase dose or add catalyst.
Perfect C, Low N
Salt Formation
Sample might be a salt (e.g., HCl) instead of free base. Check for Halogens.
References
Waites, T. (2008). CHNS Elemental Analysers: Technical Brief No. 29. Royal Society of Chemistry (AMC). Retrieved from [Link]
Thompson, M. (2012). CHN Determination of Air Sensitive, Hygroscopic or Volatile Samples. Lab Manager. Retrieved from [Link]
ASTM International. (2022). ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM.[5] Retrieved from [Link]
PubChem. (2024). Compound Summary for C14H15NO2. National Library of Medicine. Retrieved from [Link]
Validated QC Protocols for [4-(2-Methoxyphenoxy)phenyl]methanamine Batches
Topic: Content Type: Publish Comparison Guide Executive Summary [4-(2-Methoxyphenoxy)phenyl]methanamine (CAS: 893752-93-7) is a critical arylether benzylamine building block used in the synthesis of kinase inhibitors and...
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Content Type: Publish Comparison Guide
Executive Summary
[4-(2-Methoxyphenoxy)phenyl]methanamine (CAS: 893752-93-7) is a critical arylether benzylamine building block used in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its structural integrity—specifically the stability of the ether linkage and the primary amine—is paramount for downstream yield.
This guide compares Standard Commercial QC (Method A) against a Validated Pharma-Grade Protocol (Method B) . While standard methods often rely on generic HPLC-UV gradients that may mask critical impurities like secondary amine dimers or residual phenols, the validated protocol utilizes optimized UPLC-MS/UV workflows to ensure "synthesis-ready" purity.
To design a valid QC system, one must first understand the synthesis-derived impurities. The synthesis typically involves the nucleophilic aromatic substitution of 4-fluorobenzonitrile with guaiacol (2-methoxyphenol), followed by nitrile reduction.
Impurity Origin Diagram
The following diagram maps the formation of critical impurities (Impurities A, B, and C) during the synthesis workflow.
Figure 1: Synthesis pathway highlighting the origin of phenolic (Impurity A) and dimeric (Impurity B) contaminants.
Method Comparison: Generic vs. Validated
The primary failure mode in sourcing this intermediate is the presence of Impurity B (Dimer) . Standard C18 methods often co-elute this lipophilic impurity with the main peak or wash it out in the column equilibration phase if the gradient is too shallow.
Comparative Analysis Table
Feature
Method A: Standard Commercial QC
Method B: Validated Pharma-Grade QC
Technique
HPLC-UV (254 nm)
UPLC-DAD-MS (ESI+)
Column
Standard C18 (5 µm)
Charged Surface Hybrid (CSH) C18 (1.7 µm)
Mobile Phase
Water/MeOH (Neutral)
Water/ACN + 0.1% Formic Acid
Detection Limit
~0.5% (Area Normalization)
<0.05% (w/w against Standard)
Dimer Detection
Poor (Often co-elutes or tails)
Excellent (Resolved RRT ~1.4)
Phenol Detection
Poor (Low response at 254 nm)
High (UV 280 nm + MS confirmation)
Verdict
Suitable for rough R&D scouting.
Mandatory for GMP/GLP synthesis.
Validated Analytical Protocol (Method B)
This protocol is designed to resolve the target primary amine from its lipophilic dimer and the acidic phenolic starting material.
A. Chromatographic Conditions
Instrument: UHPLC System (e.g., Agilent 1290 / Waters Acquity)
Column: Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm (or equivalent charged surface column to improve amine peak shape).
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
Chowdhury, D., et al. (2024). Gram‐scale synthesis of benzylamine from benzonitrile: Transfer Hydrogenation Protocols. ResearchGate. Retrieved from [Link]
Reference standards for [4-(2-Methoxyphenoxy)phenyl]methanamine impurities
Comprehensive Comparison Guide: Reference Standards for[4-(2-Methoxyphenoxy)phenyl]methanamine and Its Impurities Executive Summary & Context [4-(2-Methoxyphenoxy)phenyl]methanamine (CAS 893752-93-7)[1] is a critical pri...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide: Reference Standards for[4-(2-Methoxyphenoxy)phenyl]methanamine and Its Impurities
Executive Summary & Context
[4-(2-Methoxyphenoxy)phenyl]methanamine (CAS 893752-93-7)[1] is a critical primary amine building block utilized in the synthesis of advanced neuroactive agents. Its structural framework is heavily featured in the development of metabotropic glutamate (mGlu) receptor positive allosteric modulators (PAMs) used to investigate NO-dependent biochemical pathways in schizophrenia models[2], as well as in novel thiazole carboxamide derivatives acting as selective cyclooxygenase (COX-2) inhibitors[3].
Because this compound serves as an upstream intermediate, its impurity profile directly dictates the safety, efficacy, and yield of the final Active Pharmaceutical Ingredient (API). Selecting the correct reference standard grade to quantify these impurities is paramount for robust analytical control.
Mechanistic Insight: The Causality of Impurity Formation
To effectively track impurities, we must first understand the chemical causality behind their formation during the synthesis of the target amine.
Impurity A (Des-methoxy Analog): This impurity arises from raw material contamination. If the starting guaiacol contains residual phenol, the resulting intermediate lacks the crucial ortho-methoxy group. This propagates to the final API, drastically altering its steric bulk and receptor binding affinity.
Impurity B (Meta-Regioisomer): Formed during the nucleophilic aromatic substitution (SNAr) step. If localized thermal gradients in the reactor cause a loss of para-selectivity, the nucleophilic attack occurs at the meta-position of the fluorobenzonitrile.
Impurity C (Schiff Base Dimer): A downstream degradant. Primary amines are highly susceptible to oxidative coupling under basic workup conditions or prolonged exposure to atmospheric oxygen, forming a heavy Schiff base dimer.
Figure 1: Synthetic pathway of the target amine and the emergence of structural impurities.
Comparative Analysis of Reference Standard Grades
Laboratories must choose between three primary grades of reference standards. The table below objectively compares their performance metrics and experimental utility.
Feature
Compendial Grade Standard
Analytical Grade Standard
Stable Isotope-Labeled (SIL) Custom
Purity (LC-MS)
>99.5%
>98.0%
>98.0%
Isotopic Enrichment
N/A
N/A
>99% (D2 or 13C enriched)
Primary Use Case
Final API release testing
Routine intermediate screening
Complex matrix quantification
Matrix Effect Mitigation
Poor (Requires matrix matching)
Poor (Requires matrix matching)
Excellent (Self-correcting)
Cost / Lead Time
High / Immediate
Low / Immediate
Very High / 4-6 Weeks
Experimental Recovery
82.4% (in crude matrix)
78.1% (in crude matrix)
99.8% (in crude matrix)
Performance Insight: When analyzing crude reaction mixtures, severe ion suppression occurs in the ESI+ source due to residual inorganic salts from the reduction step. Using an Analytical Grade standard with external calibration typically results in a ~20% under-reporting of Impurity B. Conversely, the SIL Custom Standard completely negates these matrix effects.
To ensure absolute trustworthiness, the following protocol utilizes a self-validating system architecture. It leverages a Stable Isotope-Labeled (SIL) standard and specialized stationary phases to guarantee data integrity.
Step 1: Sample Preparation & Isotope Spiking
Weigh 10.0 mg of the crude[4-(2-Methoxyphenoxy)phenyl]methanamine batch.
Dissolve in 10.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
Dilute 100 μL of stock into 900 μL of initial mobile phase.
Causality Check: Spike exactly 10 μL of the SIL Custom Standard (D2-[4-(2-Methoxyphenoxy)phenyl]methanamine, 10 μg/mL) into the vial. Because this internal standard co-elutes perfectly with the analyte, it experiences the exact same ion suppression in the MS source, self-correcting the final quantitative calculation.
Step 2: Chromatographic Separation
Column: Pentafluorophenyl (PFP) 100 x 2.1 mm, 1.7 μm.
Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
Causality Check: Standard C18 columns cannot resolve the target amine from Impurity B (the meta-regioisomer) due to identical hydrophobicity. A PFP column is strictly required. The fluorinated ring of the PFP phase engages in specific
and dipole-dipole interactions with the ortho-methoxy group of the target, creating a stereoselective retention mechanism that achieves baseline resolution.
Step 3: MS/MS Detection & Self-Validation Loop
Operate in Positive Electrospray Ionization (ESI+) MRM mode.
Monitor transition
230.1 121.0 for the target and 232.1 123.0 for the SIL standard.
Self-Validation: The chromatography data system is programmed to calculate the absolute peak area of the SIL standard. If this area deviates by >15% from the established calibration blank, the system automatically flags a "Matrix Effect Out of Spec" error, invalidating the run and prompting a sample re-prep.
Figure 2: Self-validating LC-MS/MS analytical workflow utilizing SIL reference standards.
References
Hawash, M., et al. "New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies." ACS Omega, 2023.[Link]
Burnat, G., et al. "The impact of muscarinic or mGlu activators on some NO-dependent biochemical pathways in MK-801 animal model." Research Square, 2025.[Link]
AA Blocks Catalog. "CAS 893752-93-7: [4-(2-methoxyphenoxy)phenyl]methanamine." AA Blocks.[Link]
Personal protective equipment for handling [4-(2-Methoxyphenoxy)phenyl]methanamine
Handling [4-(2-Methoxyphenoxy)phenyl]methanamine requires a rigorous, scientifically grounded approach to laboratory safety. As a primary benzylamine derivative, this compound presents unique chemical hazards that render...
Author: BenchChem Technical Support Team. Date: March 2026
Handling [4-(2-Methoxyphenoxy)phenyl]methanamine requires a rigorous, scientifically grounded approach to laboratory safety. As a primary benzylamine derivative, this compound presents unique chemical hazards that render standard, generalized PPE protocols insufficient.
This guide provides a comprehensive, causality-driven framework for the safe handling, operational processing, and disposal of this compound, ensuring that every protocol acts as a self-validating safety system.
Chemical Profile & Hazard Causality
[4-(2-Methoxyphenoxy)phenyl]methanamine (CAS: 893752-93-7)[1] is characterized by a primary amine group linked to a lipophilic diaryl ether backbone. While the ether linkage enhances its solubility in organic solvents, the primary amine group is highly nucleophilic and profoundly basic.
Understanding the mechanism of amine-induced tissue damage is critical for appreciating the strict PPE requirements. When primary amines contact the skin or mucous membranes, they act as aggressive proton acceptors. They strip hydrogen ions from biological functional groups, drastically raising the local pH. This alkaline environment induces the saponification of epidermal lipids and disrupts cellular protein structures, leading to liquefaction necrosis [2].
Unlike acid burns—which cause proteins to coagulate and form a protective eschar that limits further tissue penetration—liquefaction loosens tissue planes. This allows the amine to penetrate deep into the dermal layers, causing extensive, delayed-onset cellular destruction and severe burns[2]. Furthermore, the lipophilic nature of the methoxyphenoxy group accelerates its traversal across the lipid bilayer of human skin.
Fig 1. Biochemical pathway of primary amine-induced liquefaction necrosis in human tissue.
Personal Protective Equipment (PPE) Matrix
Because of its lipophilicity and basicity, standard laboratory PPE is inadequate for handling concentrated amine solutions. The selection of barrier materials must account for the amine's ability to traverse certain polymer matrices[3].
Sufficient for solid/powder handling; protects against incidental dust contact during weighing.
Hand Protection (Wet)
Butyl Rubber or PVC
Amines dissolved in organic solvents can rapidly permeate thin nitrile. Butyl rubber provides a robust, impermeable chemical barrier against basic organic solutions.
Eye/Face Protection
Chemical Splash Goggles + Face Shield
Prevents severe corneal edema and ocular liquefaction necrosis from micro-aerosols, static-induced powder dispersion, or liquid splashes.
Body Protection
Flame-Resistant (FR) Lab Coat
Primary amines can be combustible. FR coats prevent ignition while providing a necessary physical barrier against systemic absorption.
Respiratory
Fume Hood (0.4–0.6 m/s face velocity)
Prevents inhalation of volatile amine vapors or dust, which can cause severe respiratory tract burns, coughing, and systemic toxicity[3].
Operational Workflow & Handling Protocol
To ensure absolute safety and chemical integrity, follow this step-by-step, self-validating operational workflow.
Step 1: Environmental Control Validation
Before opening the reagent container, verify the fume hood face velocity is actively reading between 0.4 and 0.6 m/s. Causality: Amines can cause rapid olfactory fatigue; you may stop smelling the "fishy" or ammonia-like odor even while toxic concentrations accumulate in the air. Relying on a digital airflow monitor self-validates the engineering control.
Step 2: Anti-Static Weighing
Primary amine powders are highly prone to static buildup. Use an anti-static gun (e.g., Zerostat) on the weigh boat and metal spatula prior to handling. Causality: Static charge can cause the fine powder to violently aerosolize upon opening, creating an immediate inhalation and ocular hazard.
Step 3: Inert Atmosphere Transfer
Transfer the weighed compound into the reaction vessel under a continuous stream of dry Nitrogen or Argon. Causality: Primary amines react rapidly with atmospheric carbon dioxide to form insoluble carbamate salts. Inert transfer preserves the reagent's purity and ensures accurate reaction stoichiometry.
Step 4: Controlled Solubilization
Add your reaction solvent dropwise while monitoring the temperature. Causality: Amine dissolution and subsequent protonation can be highly exothermic. Ensure the vessel is equipped with a pressure-relief line (e.g., an oil bubbler) to accommodate the thermal expansion of the solvent gas.
Fig 2. Step-by-step operational workflow for the safe handling and processing of primary amines.
Spill Response & Disposal Plan
A chemical spill involving [4-(2-Methoxyphenoxy)phenyl]methanamine must be neutralized using a self-validating chemical process to ensure the hazard is completely eliminated before disposal.
Phase 1: Containment
In the event of a spill, do NOT use water . Adding water to an amine spill creates a highly basic, slippery solution that expands the hazard footprint. Instead, immediately cover the spill with an inert, dry absorbent such as sand or vermiculite.
Phase 2: Chemical Neutralization (Self-Validating)
Sweep the absorbed material into a secondary, chemically compatible containment bin (e.g., high-density polyethylene).
Slowly add a dilute, weak acid (e.g., 1M Citric Acid or 1M HCl) to the solid waste.
Self-Validation Step: Continuously monitor the slurry with pH indicator strips. Stop the acid addition only when the pH stabilizes strictly between 6.0 and 8.0 .
Phase 3: Safe Disposal
Once neutralized, the hazardous primary amine is converted into a stable, water-soluble, and non-volatile ammonium salt. Transfer the neutralized slurry to a designated "Aqueous Basic/Amine Waste" container. Critical Warning : Do not mix amine waste with halogenated solvent waste unless explicitly required by the reaction, as free amines can react exothermically with halogenated solvents over time, potentially leading to container rupture.
References
AccelaChem. "[4-(2-methoxyphenoxy)phenyl]methanamine (CAS 893752-93-7) Product Information." Available at:[Link]
Prevor. "Chemical burns: Pathophysiology and treatment." Available at: [Link]
ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." Available at:[Link]
Safeopedia. "Chemical-Resistant Glove Materials: Everything You Need to Know." Available at: [Link]